PPTN hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3NO2.ClH/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVYPCBLWYNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PPTN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPTN hydrochloride is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including inflammation and immune responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the P2Y14 receptor and the subsequent effects on intracellular signaling cascades. This document includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
The P2Y14 receptor, activated by UDP-sugars such as UDP-glucose, is a member of the P2Y family of purinergic receptors. Its involvement in inflammatory pathways has made it an attractive target for therapeutic intervention. This compound (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride) has emerged as a critical pharmacological tool for studying the physiological roles of the P2Y14 receptor due to its high potency and selectivity.[1][2] This guide elucidates the molecular mechanisms through which this compound exerts its effects.
Pharmacological Profile of this compound
This compound functions as a competitive antagonist at the P2Y14 receptor.[3] Its high affinity and selectivity are paramount to its utility as a research tool and potential therapeutic lead.
Quantitative Data
The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Type | Reference(s) |
| KB | 434 pM | Human | Radioligand Binding Assay | [1][2] |
| Ki | 0.4 nM | Human | Functional Assay | |
| IC50 | ~1 nM (vs 10 µM UDP-glucose) | Human | Chemotaxis Assay (differentiated HL-60 cells) | |
| IC50 | ~4 nM (vs 100 µM UDP-glucose) | Human | Chemotaxis Assay (differentiated HL-60 cells) | |
| EC50 | ~10 nM | Human | cAMP Accumulation Assay (C6 cells) |
Table 2: Selectivity of this compound
| Receptor Subtype | Activity | Concentration | Reference(s) |
| P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 | No agonist or antagonist effect | 1 µM |
Mechanism of Action: Signaling Pathways
The P2Y14 receptor is canonically coupled to the Gαi/o family of G proteins. Activation of the receptor by endogenous agonists like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, P2Y14 receptor activation can stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.
This compound, by competitively blocking the binding of agonists to the P2Y14 receptor, effectively abrogates these downstream signaling events.
Inhibition of the Gαi/o Pathway
By antagonizing the P2Y14 receptor, this compound prevents the Gαi-mediated inhibition of adenylyl cyclase. This leads to a maintenance of or increase in intracellular cAMP levels in the presence of a P2Y14 agonist.
Figure 1. P2Y14 receptor signaling pathway and the inhibitory action of this compound.
Modulation of MAPK Pathways
Activation of the P2Y14 receptor has been shown to induce the phosphorylation and activation of several MAP kinases, including ERK1/2, p38, and JNK. These kinases are crucial regulators of cellular processes such as proliferation, differentiation, and inflammation. This compound (at 10 µM) has been demonstrated to significantly decrease the agonist-induced phosphorylation of ERK1/2 and p38.
Figure 2. Inhibition of P2Y14-mediated MAPK signaling by this compound.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Chemotaxis Assay
This assay is used to assess the ability of this compound to block the migration of cells towards a chemoattractant (a P2Y14 agonist).
Figure 3. Experimental workflow for the chemotaxis assay.
Methodology:
-
Cell Culture and Differentiation: Human promyelocytic leukemia (HL-60) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics. Differentiation into a neutrophil-like phenotype is induced by treating the cells with 1.3% dimethyl sulfoxide (DMSO) for 5-7 days.
-
Assay Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane (e.g., 3 µm pores) is used.
-
Chemoattractant Preparation: The lower chamber is filled with serum-free medium containing a P2Y14 agonist, such as UDP-glucose.
-
Antagonist Treatment: For antagonist studies, various concentrations of this compound are added to both the upper and lower chambers.
-
Cell Seeding: Differentiated HL-60 cells or isolated human neutrophils are resuspended in serum-free medium and placed in the upper chamber.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.
-
Quantification: Non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower side of the membrane are fixed, stained (e.g., with Calcein AM), and counted using a microscope or a plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cell migration (IC50) is calculated.
cAMP Accumulation Assay
This assay measures the ability of this compound to counteract the agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: C6 glioma cells or other suitable cells stably expressing the human P2Y14 receptor are seeded in 24-well plates and grown to near confluence.
-
Assay Buffer: Cells are washed and incubated in a suitable assay buffer (e.g., HEPES-buffered saline).
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with a P2Y14 agonist (e.g., UDP-glucose) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate adenylyl cyclase.
-
Cell Lysis: The reaction is stopped, and the cells are lysed.
-
cAMP Quantification: The intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency.
Western Blotting for MAPK Phosphorylation
This technique is used to measure the effect of this compound on the phosphorylation status of MAP kinases like ERK1/2 and p38.
Methodology:
-
Cell Culture and Serum Starvation: P2Y14-expressing cells are cultured to near confluence and then serum-starved for several hours to reduce basal levels of MAPK phosphorylation.
-
Antagonist and Agonist Treatment: Cells are pre-incubated with this compound before being stimulated with a P2Y14 agonist for a short duration (typically 5-15 minutes).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target MAP kinases (e.g., anti-phospho-ERK1/2, anti-phospho-p38). The membrane is also probed with antibodies against the total forms of these kinases as loading controls.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of this compound.
Conclusion
This compound is a highly valuable pharmacological tool for the investigation of P2Y14 receptor biology. Its potent and selective antagonist activity allows for the precise dissection of P2Y14-mediated signaling pathways. The primary mechanism of action of this compound involves the competitive blockade of the P2Y14 receptor, leading to the inhibition of the Gαi/o-mediated decrease in intracellular cAMP and the attenuation of MAPK signaling cascades. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the therapeutic potential of targeting the P2Y14 receptor in inflammatory and immune-related disorders.
References
The Role of PPTN Hydrochloride in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purinergic signaling, mediated by extracellular nucleotides and nucleosides, plays a critical role in a myriad of physiological and pathophysiological processes. The P2Y family of G protein-coupled receptors is a key component of this signaling network. Among its members, the P2Y14 receptor has emerged as a significant target in inflammatory and immune responses. This technical guide provides an in-depth overview of PPTN hydrochloride, a potent, high-affinity, and highly selective antagonist of the P2Y14 receptor. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and illustrate the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and purinergic signaling.
Introduction to Purinergic Signaling and the P2Y14 Receptor
Purinergic signaling encompasses the cellular responses mediated by the binding of purine and pyrimidine nucleotides and nucleosides to their specific receptors.[1][2] These receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP, ADP, UTP, and UDP.[3] The P2 receptor family is further divided into P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors).[1]
The P2Y receptor family consists of eight subtypes in mammals (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each with distinct ligand specificities and signaling pathways. The P2Y14 receptor, activated by UDP-sugars such as UDP-glucose, is highly expressed in immune cells, including neutrophils and macrophages, and has been implicated in inflammatory processes.[4] Upon activation, the P2Y14 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can also modulate mitogen-activated protein kinase (MAPK) pathways, influencing cellular functions like chemotaxis and cytokine release.
Given its role in inflammation, the P2Y14 receptor represents a promising therapeutic target. The development of selective antagonists is crucial for elucidating its physiological functions and for therapeutic intervention. This compound has emerged as a key pharmacological tool for this purpose.
This compound: A Selective P2Y14 Receptor Antagonist
PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) hydrochloride is a potent and selective competitive antagonist of the P2Y14 receptor. Its high affinity and selectivity make it an invaluable tool for studying P2Y14-mediated signaling both in vitro and in vivo.
Mechanism of Action
This compound acts as a competitive antagonist at the P2Y14 receptor. This means that it binds to the same site as the endogenous agonist (e.g., UDP-glucose) but does not activate the receptor. By occupying the binding site, it prevents the agonist from binding and initiating downstream signaling events. Schild analysis of PPTN-mediated inhibition has confirmed its competitive nature.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various studies. The following table summarizes key affinity and potency values.
| Parameter | Value | Cell Line/System | Reference |
| KB | 434 pM | C6 glioma cells expressing human P2Y14-R | |
| Ki | 0.4 nM | Functional assays | |
| IC50 | ~1 nM | Chemotaxis assay (in the presence of 10 µM UDP-glucose) | |
| IC50 | ~4 nM | Chemotaxis assay (in the presence of 100 µM UDP-glucose) | |
| IC50 | 6 nM | Flow cytometry-based competitive fluorescence binding assay |
This compound exhibits remarkable selectivity for the P2Y14 receptor, with over 10,000-fold selectivity against other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13).
Signaling Pathways and Experimental Workflows
P2Y14 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y14 receptor and the inhibitory action of PPTN.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical workflow for characterizing the antagonist properties of a compound like this compound at the P2Y14 receptor.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature and are intended to provide a detailed guide for the in vitro characterization of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of PPTN by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y14 receptor.
-
Materials:
-
Membrane preparations from cells expressing the P2Y14 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]UDP).
-
This compound stock solution (in DMSO).
-
Unlabeled agonist (e.g., UDP-glucose) for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and the serially diluted PPTN or vehicle (for total binding).
-
For non-specific binding control wells, add a high concentration of unlabeled agonist instead of PPTN.
-
Add the P2Y14 receptor membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of PPTN. Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Inhibition Assay
This functional assay measures the ability of PPTN to block the agonist-induced inhibition of adenylyl cyclase.
-
Materials:
-
C6 glioma cells stably expressing the P2Y14 receptor.
-
P2Y14 agonist (e.g., UDP-glucose).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
-
-
Procedure:
-
Seed the P2Y14-expressing C6 cells in a 96-well plate and grow to near confluence.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add the P2Y14 agonist (e.g., UDP-glucose) and forskolin to stimulate adenylyl cyclase in the presence of a phosphodiesterase inhibitor.
-
Incubate for an additional 15-30 minutes at 37°C.
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the agonist concentration in the presence and absence of different concentrations of PPTN to generate dose-response curves.
-
Schild Analysis
Schild analysis is performed using the data from the adenylyl cyclase inhibition assay to determine the nature of the antagonism (competitive, non-competitive, etc.) and to calculate the antagonist's affinity (pA2 or KB).
-
Procedure:
-
From the dose-response curves generated in the adenylyl cyclase inhibition assay, determine the EC50 of the agonist in the absence and presence of each concentration of PPTN.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of PPTN on the x-axis.
-
Perform a linear regression on the data points.
-
A slope of approximately 1 indicates competitive antagonism.
-
The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2).
-
Chemotaxis Assay
This assay assesses the ability of PPTN to block the migration of cells towards a chemoattractant (a P2Y14 agonist).
-
Materials:
-
Chemotaxis-responsive cells (e.g., differentiated HL-60 cells or primary neutrophils).
-
P2Y14 agonist (e.g., UDP-glucose).
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.
-
Assay buffer (e.g., HBSS).
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
-
-
Procedure:
-
Prepare a suspension of the cells in assay buffer.
-
In the lower chamber of the chemotaxis plate, add the P2Y14 agonist.
-
In the upper chamber, add the cell suspension. To test for antagonism, add PPTN to both the upper and lower chambers.
-
Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by lysing the cells and measuring the fluorescence of the released dye.
-
Plot the number of migrated cells against the concentration of PPTN to determine its inhibitory effect.
-
Calcium Mobilization Assay
This assay measures the ability of PPTN to block the agonist-induced increase in intracellular calcium, which can be a downstream effect of P2Y14 receptor activation, often through Gβγ subunit signaling.
-
Materials:
-
Cells expressing the P2Y14 receptor (e.g., HEK293T cells).
-
P2Y14 agonist.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer.
-
A fluorescence plate reader with liquid handling capabilities.
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the P2Y14 agonist and monitor the change in fluorescence over time.
-
To test for antagonism, pre-incubate the cells with various concentrations of PPTN before adding the agonist.
-
Plot the peak fluorescence response against the agonist concentration to generate dose-response curves and assess the inhibitory effect of PPTN.
-
Conclusion
This compound is a cornerstone tool for the investigation of P2Y14 receptor pharmacology and physiology. Its high potency and selectivity enable researchers to dissect the specific roles of this receptor in complex biological systems. The detailed protocols provided in this guide offer a robust framework for the characterization of PPTN and other potential P2Y14 receptor modulators. As our understanding of purinergic signaling continues to expand, the use of such precise pharmacological tools will be indispensable for the development of novel therapeutics targeting P2Y14-mediated pathologies.
References
- 1. Purinergic signalling--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
PPTN Hydrochloride: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application
A Selective Antagonist of the P2Y14 Receptor
For research use only. Not for human or veterinary use.
Introduction
PPTN hydrochloride is a potent and highly selective antagonist of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars such as UDP-glucose.[1][2] The discovery of PPTN has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y14 receptor, which is implicated in inflammatory and immune responses.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical and Pharmacological Properties
This compound is a white to off-white solid powder. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride | [3] |
| Molecular Formula | C29H24F3NO2 · HCl | [4] |
| Molecular Weight | 511.96 g/mol | |
| CAS Number | 1992047-65-0 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol | |
| Binding Affinity (KB) | 434 pM for human P2Y14 receptor | |
| Selectivity | >10,000-fold selective for P2Y14 over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) | |
| IC50 (Chemotaxis) | ~1 nM (in the presence of 10 µM UDP-glucose) |
Synthesis of this compound
The synthesis of PPTN is based on a multi-step process involving sequential Suzuki couplings to construct the 4,7-disubstituted 2-naphthoic acid core. The general synthetic scheme is outlined below. The synthesis was first described by Gauthier et al. (2011) and detailed in subsequent publications.
Experimental Protocol: Synthesis of PPTN
The synthesis of 4-((Piperidin-4-yl)-Phenyl)-7-(4-(Trluoromethyl)-Phenyl)-2-Naphthoic Acid (PPTN) follows a procedure described by Barrett et al. (2013), which is based on earlier work by Boger et al. (1996), Belly et al. (2009), and Gauthier et al. (2011).
Step 1: First Suzuki Coupling
-
The starting material, a suitably protected 2-naphthoic acid derivative (prepared as described by Boger et al., 1996), is subjected to a Suzuki coupling reaction with an appropriate boronic acid or ester.
-
Reaction Conditions: Typically involves a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent mixture (e.g., toluene/ethanol/water). The reaction is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The resulting phenol intermediate is purified by column chromatography.
Step 2: Triflate Formation
-
The phenol intermediate is converted to a triflate to prepare for the second Suzuki coupling.
-
Reaction Conditions: The phenol is reacted with triflic anhydride (Tf2O) in the presence of a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C to room temperature).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude triflate is purified by column chromatography.
Step 3: Boronation
-
The triflate is converted to a boronic ester.
-
Reaction Conditions: This is typically achieved through a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.
-
Work-up and Purification: The product is purified by column chromatography to yield the boronate ester.
Step 4: Second Suzuki Coupling
-
The boronate ester undergoes a second Suzuki coupling with a protected 4-(4-bromophenyl)piperidine.
-
Reaction Conditions: Similar conditions to the first Suzuki coupling are used (palladium catalyst and base).
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography.
Step 5: Reduction and Deprotection
-
The product from the second Suzuki coupling is reduced and deprotected to yield the final product, PPTN.
-
Reaction Conditions: The specific conditions for reduction and deprotection will depend on the protecting groups used in the synthesis.
-
Final Purification: The final compound is purified by preparative HPLC to achieve high purity (≥98%).
Step 6: Hydrochloride Salt Formation
-
The purified PPTN free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Biological Activity and Mechanism of Action
This compound is a competitive antagonist of the P2Y14 receptor. The P2Y14 receptor is a Gi-coupled receptor, and its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. PPTN blocks this signaling cascade by competing with the endogenous agonist for binding to the receptor.
P2Y14 Receptor Signaling Pathway
Caption: P2Y14 receptor signaling pathway and inhibition by PPTN.
Experimental Protocols for Biological Assays
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of PPTN to antagonize the UDP-glucose-mediated inhibition of adenylyl cyclase.
-
Cell Line: C6 glioma cells stably expressing the human P2Y14 receptor.
-
Methodology:
-
Cells are harvested and incubated with various concentrations of PPTN for a specified time.
-
UDP-glucose is then added to stimulate the P2Y14 receptor.
-
Adenylyl cyclase is activated using forskolin.
-
The reaction is stopped, and the amount of cAMP produced is quantified using a suitable method, such as a competitive binding assay or an immunoassay.
-
-
Data Analysis: The concentration-effect curve of UDP-glucose is plotted in the presence and absence of different concentrations of PPTN. A Schild analysis is performed to determine the KB value of PPTN, which quantifies its antagonist potency.
Chemotaxis Assay
This assay assesses the effect of PPTN on UDP-glucose-induced cell migration.
-
Cell Lines: Differentiated HL-60 human promyelocytic leukemia cells or freshly isolated human neutrophils.
-
Methodology:
-
A chemotaxis chamber (e.g., a Boyden chamber) is used, with a chemoattractant (UDP-glucose) in the lower chamber and the cells in the upper chamber, separated by a porous membrane.
-
Cells are pre-incubated with various concentrations of PPTN before being placed in the upper chamber.
-
The chamber is incubated to allow cell migration towards the chemoattractant.
-
The number of cells that have migrated to the lower chamber is quantified by microscopy or a plate reader-based method.
-
-
Data Analysis: The inhibitory effect of PPTN on cell migration is determined by comparing the number of migrated cells in the presence and absence of the antagonist. The IC50 value is calculated from the concentration-response curve.
Experimental Workflow for Evaluating PPTN Activity
Caption: Workflow for the biological evaluation of PPTN.
Conclusion
This compound is a cornerstone tool for the study of P2Y14 receptor signaling. Its high affinity and selectivity make it an invaluable reagent for elucidating the role of this receptor in various physiological and pathological processes, particularly those related to inflammation and immunity. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate its application in further research and drug discovery efforts.
References
An In-depth Technical Guide to PPTN Hydrochloride: A Potent and Selective P2Y14 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN hydrochloride, with the chemical name 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid hydrochloride, is a potent and highly selective antagonist of the P2Y14 receptor.[1][2][3][4] The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose, and is implicated in various physiological and pathophysiological processes, including immune responses and inflammation.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and professionals in the fields of pharmacology and drug development.
Chemical Structure and Properties
This compound is a complex organic molecule with a well-defined structure that contributes to its high affinity and selectivity for the P2Y14 receptor.
Chemical Structure:
The chemical structure of this compound consists of a central 2-naphthoic acid scaffold substituted at the 4- and 7-positions with a 4-(piperidin-4-yl)phenyl group and a 4-(trifluoromethyl)phenyl group, respectively. The molecule is supplied as a hydrochloride salt.
Chemical and Physical Properties:
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid hydrochloride | |
| CAS Number | 1992047-65-0 | |
| Molecular Formula | C29H24F3NO2.HCl | |
| Molecular Weight | 511.96 g/mol | |
| Appearance | Solid powder | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and ethanol. Soluble in water. | |
| Storage | Store at -20°C for long term (months to years). Can be stored at 0-4°C for short term (days to weeks). |
Biological Activity and Mechanism of Action
This compound is a high-affinity antagonist of the P2Y14 receptor with a reported KB value of 434 pM. It exhibits high selectivity for the P2Y14 receptor over other P2Y receptor subtypes, showing no agonist or antagonist activity at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors at concentrations up to 1 µM.
The P2Y14 receptor is a Gi-coupled receptor, and its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By competitively binding to the P2Y14 receptor, this compound blocks this signaling cascade.
P2Y14 Receptor Signaling Pathway
The activation of the P2Y14 receptor by its agonist, UDP-glucose, initiates a cascade of intracellular events. This compound acts by blocking the initial binding of the agonist to the receptor.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activity of this compound. While a specific, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, this section provides an overview of the methodologies for key experiments based on published studies.
P2Y14 Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity of this compound to the P2Y14 receptor.
Materials:
-
HEK293 cells transiently expressing the human P2Y14 receptor
-
Membrane preparation buffer (e.g., Tris-HCl based buffer)
-
Radioligand: [3H]UDP
-
Unlabeled competitor: this compound
-
Wash buffer (ice-cold)
-
Scintillation cocktail
-
Glass fiber filter plates
-
Vacuum manifold
-
Scintillation counter
Methodology:
-
Membrane Preparation: Harvest HEK293 cells expressing the P2Y14 receptor and prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]UDP, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate for a sufficient time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
UDP-Glucose-Stimulated Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of cells towards a gradient of the P2Y14 receptor agonist, UDP-glucose.
Materials:
-
Human neutrophils or a suitable cell line (e.g., HL-60)
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane
-
Chemoattractant: UDP-glucose
-
Test compound: this compound
-
Assay buffer
-
Cell staining and imaging equipment or a plate reader for quantifying migrated cells
Methodology:
-
Cell Preparation: Isolate and prepare human neutrophils or culture and harvest the chosen cell line.
-
Assay Setup:
-
Add UDP-glucose to the lower chamber of the chemotaxis plate to create a chemoattractant gradient.
-
In the upper chamber, add the cell suspension. For inhibition experiments, pre-incubate the cells with varying concentrations of this compound before adding them to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-2 hours).
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the migrated cells in several fields of view using a microscope. Alternatively, use a fluorescent dye to label the cells and quantify the fluorescence of the migrated cells using a plate reader.
-
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of UDP-glucose-stimulated chemotaxis.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the P2Y14 receptor. Its high potency and selectivity make it a lead compound for the development of therapeutics targeting P2Y14-mediated inflammatory and immune disorders. This technical guide provides essential information on its chemical properties, biological activity, and relevant experimental methodologies to facilitate further research and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The P2Y14 Receptor: A Key Modulator in Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR), has emerged as a significant regulator in the landscape of inflammatory and immune responses. Initially identified as an orphan receptor (GPR105), it is activated by endogenous uridine diphosphate (UDP)-sugars, such as UDP-glucose (UDPG), UDP-galactose, UDP-N-acetylglucosamine, and UDP-glucuronic acid, as well as by UDP itself.[1][2][3] Its widespread expression on immune cells, including neutrophils, eosinophils, mast cells, and macrophages, positions it as a critical sensor of cellular stress and damage, which often leads to the release of these ligands.[2][4] This guide provides a comprehensive overview of the P2Y14 receptor's signaling pathways, its role in various inflammatory pathologies, and the experimental methodologies used to investigate its function.
I. P2Y14 Receptor Expression and Ligands
The P2Y14R is a member of the P2Y12-like subfamily of purinergic receptors, which are characteristically coupled to the Gαi/o family of heterotrimeric G proteins. Its expression is prominent in immune and inflammatory cells, as well as in various epithelial and other tissues.
Tissue and Cell Distribution:
-
Immune Cells: High expression is found in neutrophils, lymphocytes, eosinophils, mast cells, dendritic cells, and macrophages. This expression profile strongly supports its role in both innate and adaptive immunity.
-
Epithelial Cells: The receptor is expressed in epithelial cells of the lung, intestine, and female reproductive tract.
-
Other Tissues: Significant expression is also noted in adipose tissue, placenta, spleen, stomach, and the brain.
Endogenous Ligands: The primary activators of P2Y14R are UDP-sugars, which are released from cells during damage or stress, acting as Damage-Associated Molecular Patterns (DAMPs). UDP has also been identified as a potent agonist.
-
UDP-glucose (UDPG): The most potent and well-studied endogenous agonist.
-
Other UDP-sugars: UDP-galactose, UDP-glucuronic acid, and UDP-N-acetylglucosamine also activate the receptor.
-
Uridine Diphosphate (UDP): A potent agonist at both human and rodent P2Y14R orthologs.
II. Signaling Pathways of the P2Y14 Receptor
Activation of the P2Y14R by its ligands initiates a cascade of intracellular signaling events primarily through its coupling to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. Beyond cAMP modulation, P2Y14R signaling engages other critical pathways that drive inflammatory responses.
The key signaling cascades include:
-
Gαi-Mediated Inhibition of Adenylyl Cyclase: The canonical pathway for P2Y12-like receptors, leading to decreased intracellular cAMP.
-
MAPK/ERK Pathway Activation: P2Y14R activation leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2), a pathway crucial for cell proliferation, differentiation, and cytokine production. This activation is pertussis toxin-sensitive, confirming its dependence on Gαi/o.
-
RhoA Activation: In immune cells like neutrophils, P2Y14R stimulation promotes the activation of the small GTPase RhoA and its downstream effector, Rho kinase (ROCK). This pathway is fundamental for cytoskeleton rearrangement and chemotaxis.
-
STAT1 Phosphorylation: In macrophages, UDP-glucose-mediated P2Y14R activation has been shown to upregulate the expression and phosphorylation of STAT1, a key inflammatory transcription factor.
References
- 1. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. P2Y14 Receptor as a Target for Neutrophilia Attenuation in Severe COVID-19 Cases: From Hematopoietic Stem Cell Recruitment and Chemotaxis to Thrombo‐inflammation - PMC [pmc.ncbi.nlm.nih.gov]
PPTN Hydrochloride: A Technical Guide for Studying Neuroinflammatory Processes
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is a hallmark of many neurodegenerative diseases and neurological disorders. The purinergic signaling system, particularly the P2Y receptors, has emerged as a critical regulator of these inflammatory processes. This technical guide focuses on the use of (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)naphthalen-2-yl)methanone hydrochloride (PPTN hydrochloride), a potent and selective antagonist of the P2Y14 receptor, as a pharmacological tool to investigate neuroinflammatory pathways. This document provides an in-depth overview of the P2Y14 receptor's role in neuroinflammation, the pharmacological properties of this compound, detailed experimental protocols for its use in both in vitro and in vivo models, and a summary of key quantitative data.
The P2Y14 Receptor in Neuroinflammation
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in the intricate communication network of the CNS. It is activated by endogenous ligands such as UDP-glucose, UDP-galactose, UDP-glucuronic acid, and UDP.[1] Emerging evidence strongly implicates the P2Y14 receptor in the modulation of neuroinflammatory responses, primarily through its expression and function in glial cells.
2.1 Role in Microglia and Astrocytes
Microglia and astrocytes, the resident immune cells and homeostatic regulators of the CNS, respectively, express P2Y14 receptors.[1][2] Under pathological conditions, the expression of the P2Y14 receptor is often upregulated in these glial cells.[3] Activation of the P2Y14 receptor on microglia and astrocytes can trigger a cascade of inflammatory events, including:
-
Cellular Activation and Migration: P2Y14 receptor signaling is involved in microglial activation and chemotaxis, guiding these immune cells to sites of injury or inflammation.[1]
-
Cytokine and Chemokine Release: Activation of the P2Y14 receptor can lead to the production and secretion of pro-inflammatory mediators, such as interleukin-1β (IL-1β) and chemokine (C-C motif) ligand 2 (CCL2), from satellite glial cells.
-
MAPK Signaling Pathway Activation: The P2Y14 receptor is coupled to Gi/o proteins, and its activation can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK1/2 and p38, which are central to inflammatory signaling.
This compound: A Selective P2Y14 Receptor Antagonist
This compound is a high-affinity, competitive, and highly selective antagonist of the P2Y14 receptor. Its selectivity makes it an invaluable tool for dissecting the specific contributions of the P2Y14 receptor to neuroinflammatory processes, distinguishing its effects from those of other P2Y receptors.
3.1 Pharmacological Profile
The key pharmacological parameters of this compound are summarized in the table below, providing researchers with the necessary data for experimental design.
| Parameter | Value | Cell/System | Reference |
| KB | 434 pM | C6 glioma cells stably expressing human P2Y14 receptor | |
| IC50 | ~1 nM (with 10 µM UDP-glucose) | Differentiated HL-60 cells | |
| IC50 | ~4 nM (with 100 µM UDP-glucose) | Differentiated HL-60 cells | |
| Selectivity | >10,000-fold for P2Y14 over P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, and P2Y13 receptors (at 1 µM) | Various cell-based assays |
Signaling Pathways and Experimental Workflow
4.1 P2Y14 Receptor Signaling in Neuroinflammation
The following diagram illustrates the signaling cascade initiated by the activation of the P2Y14 receptor in glial cells and its subsequent inhibition by this compound.
4.2 General Experimental Workflow
The diagram below outlines a typical workflow for investigating the effects of this compound on neuroinflammatory processes.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in neuroinflammation research. Researchers should optimize these protocols for their specific experimental systems.
5.1 In Vitro Microglial Activation Assay
This protocol describes the use of this compound to inhibit UDP-glucose-induced inflammatory responses in a microglial cell line (e.g., N9 or BV-2).
Materials:
-
Murine microglial cell line (N9 or BV-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 5% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
UDP-glucose solution (stock in sterile water or buffer)
-
This compound (stock in DMSO)
-
Lipopolysaccharide (LPS) (optional positive control for inflammation)
-
Reagents for downstream analysis (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
Procedure:
-
Cell Culture: Culture microglial cells in DMEM with 5% FBS and 1% penicillin/streptomycin to ~90% confluency.
-
Plating: Seed cells in 24-well plates at a density of 1 x 105 cells per well for nitrite measurements or other appropriate densities for different assays. Allow cells to adhere overnight.
-
Pre-treatment with PPTN: The following day, replace the medium with fresh, serum-free DMEM. Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Add UDP-glucose to the wells to a final concentration of 10-100 µM to induce an inflammatory response. Include control wells with vehicle only, UDP-glucose only, and PPTN only.
-
Incubation: Incubate the plates for a specified period (e.g., 18-24 hours for cytokine release).
-
Analysis: Collect the cell culture supernatant for analysis of inflammatory markers such as nitric oxide (using the Griess assay) or cytokines (using ELISA). Cell lysates can be used for Western blot analysis of phosphorylated signaling proteins like p-ERK and p-p38.
5.2 In Vivo Model of Neuroinflammation
This protocol provides a general guideline for administering this compound in a rodent model of neuroinflammation, such as a migraine model induced by repeated inflammatory stimulation.
Materials:
-
Adult male Sprague-Dawley rats (or other appropriate rodent model)
-
Inflammatory agent (e.g., inflammatory soup for migraine model)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 30% PEG-400, and 60% water)
-
Anesthesia
-
Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)
-
Reagents for tissue processing and analysis (e.g., paraformaldehyde, antibodies for immunohistochemistry)
Procedure:
-
Animal Model Induction: Induce the neuroinflammatory condition according to the established protocol for the chosen model. For example, in a migraine model, this may involve repeated dural stimulation with an inflammatory agent.
-
This compound Administration: Prepare the this compound solution in a suitable vehicle. Administer this compound via an appropriate route, such as intraperitoneal (i.p.) or trigeminal administration, at a specific dose (e.g., 5 and 10 µM for trigeminal administration). The timing of administration will depend on the experimental design (e.g., prophylactic or therapeutic).
-
Behavioral Assessment: At specified time points after induction and treatment, perform behavioral tests to assess neuroinflammatory-related symptoms, such as mechanical allodynia.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue (e.g., trigeminal cervical complex). Process the tissue for histological and molecular analysis.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections to visualize and quantify markers of neuroinflammation, such as microglial activation (e.g., Iba1 staining) and phosphorylation of signaling molecules (e.g., p-ERK).
-
Western Blotting: Homogenize brain tissue to extract proteins and perform Western blotting to quantify the expression levels of P2Y14 receptors and other inflammatory markers.
Conclusion
This compound is a powerful and selective pharmacological tool for elucidating the role of the P2Y14 receptor in neuroinflammatory processes. Its high affinity and selectivity allow for the precise interrogation of this specific signaling pathway in both in vitro and in vivo models. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding the complex interplay between P2Y14 receptor signaling and neuroinflammation, ultimately paving the way for the development of novel therapeutic strategies for a range of neurological disorders.
References
- 1. The inflammatory effects of UDP-glucose in N9 microglia are not mediated by P2Y14 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Reprogramming during Microglia Activation-Hapres-An Academic Publisher [hapres.com]
- 3. Frontiers | Chronic palmitoylethanolamide administration via slow-release subcutaneous pellets promotes neuroprotection and mitigates neuroinflammation in the Tg2576 mouse model of Alzheimer’s disease [frontiersin.org]
PPTN hydrochloride's effect on UDP-glucose signaling
An In-depth Technical Guide on the Effect of PPTN Hydrochloride on UDP-Glucose Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (UDP)-glucose has been identified as a crucial extracellular signaling molecule, exerting its effects through the P2Y14 G-protein coupled receptor. The study of this signaling axis has been significantly advanced by the development of selective antagonists. This technical guide provides a comprehensive overview of this compound, a potent and selective P2Y14 receptor antagonist, and its impact on UDP-glucose signaling. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols and visualizations to facilitate further research in this area.
Introduction to UDP-Glucose Signaling and this compound
Uridine 5'-diphosphoglucose (UDP-glucose) is a key intermediate in carbohydrate metabolism. Beyond its intracellular roles, UDP-glucose is released into the extracellular space under conditions of cellular stress or injury, where it functions as a signaling molecule.[1] It is a potent agonist for the P2Y14 receptor, a G-protein coupled receptor belonging to the P2Y family.[2] The activation of the P2Y14 receptor by UDP-glucose has been implicated in a variety of physiological and pathological processes, including immune responses and inflammation.[1]
This compound, with the chemical name 4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid hydrochloride, is a high-affinity and selective antagonist of the P2Y14 receptor.[3] Its high selectivity makes it an invaluable tool for elucidating the specific roles of the P2Y14 receptor in UDP-glucose signaling pathways.
Mechanism of Action of this compound
This compound acts as a competitive antagonist at the P2Y14 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, UDP-glucose, but does not activate the receptor. By occupying the binding site, this compound prevents UDP-glucose from binding and initiating downstream signaling cascades. The P2Y14 receptor is coupled to the Gi family of heterotrimeric G proteins. Upon activation by an agonist, the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. P2Y14 receptor activation can also stimulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This compound effectively blocks these downstream effects by preventing the initial receptor activation by UDP-glucose.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (KB) | 434 pM | - | Schild analysis | |
| Selectivity | >10,000-fold vs. other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13) | Human | Functional assays | |
| IC50 | ~1 nM (with 10 µM UDP-glucose) | Differentiated HL-60 cells | Chemotaxis assay | |
| IC50 | ~4 nM (with 100 µM UDP-glucose) | Differentiated HL-60 cells | Chemotaxis assay |
Signaling Pathways and Visualizations
The following diagrams illustrate the UDP-glucose signaling pathway and the inhibitory effect of this compound.
References
In Vivo Applications of PPTN Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN hydrochloride is a potent and highly selective antagonist of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2] Emerging in vivo research has highlighted the therapeutic potential of targeting the P2Y14 receptor in a variety of disease models, including inflammatory conditions, neuropathic pain, and cancer. This technical guide provides a comprehensive overview of in vivo studies utilizing this compound, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.
Core Efficacy and Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the P2Y14 receptor, thereby inhibiting downstream signaling cascades.[1] The P2Y14 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound can effectively increase intracellular cAMP, a mechanism that has been shown to be crucial for its therapeutic effects in certain contexts.[3][4] In vivo studies have demonstrated the anti-inflammatory, neuroprotective, and anti-proliferative properties of this compound.
In Vivo Study Summaries
The following sections detail key in vivo studies that have employed this compound to investigate its therapeutic potential.
Ischemic Acute Kidney Injury
A study investigating the role of the P2Y14 receptor in a murine model of renal ischemia/reperfusion injury (IRI) demonstrated a protective effect of this compound. Administration of a P2Y14 receptor antagonist inhibited the IRI-induced increase in chemokine expression, reduced neutrophil and monocyte infiltration into the kidney, and attenuated proximal tubule damage, ultimately preserving kidney function.
Neuropathic Pain
In a mouse model of chronic neuropathic pain induced by sciatic nerve constriction, intraperitoneal administration of PPTN (referred to as compound 1 in the study) led to a rapid and complete reversal of mechanical allodynia. The analgesic effect was observed within 1 to 2 hours of administration and persisted for up to 5 hours.
Neurofibromatosis
In a mouse model of neurofibromatosis type 1 (NF1), both genetic and pharmacological inhibition of the P2Y14 receptor, the latter using PPTN, demonstrated therapeutic benefits. P2Y14 inhibition was found to decrease the self-renewal of mouse Schwann cell precursors (SCPs) in vitro. In vivo, P2ry14 knockout increased mouse survival, reduced Schwann cell proliferation, and decreased tumor initiation. Short-term treatment with PPTN also decreased cell proliferation in existing neurofibromas.
Quantitative Data from In Vivo Studies
The following tables summarize the key quantitative data from the cited in vivo studies.
Table 1: Efficacy of this compound in a Mouse Model of Neuropathic Pain
| Parameter | Vehicle Control | PPTN (10 µmol/kg, i.p.) |
| Mechanical Threshold (g) at 1h post-dose | ~0.1 g | ~1.5 g (complete reversal) |
| Duration of Action | N/A | Up to 5 hours |
Data extracted from a study on chronic neuropathic pain.
Table 2: Effect of PPTN Treatment on Cell Proliferation in a Neurofibromatosis Mouse Model
| Treatment Group | Percentage of Ki67+ Cells in Neurofibroma |
| Vehicle | High (exact value not specified) |
| PPTN | Significantly Reduced |
Qualitative description based on findings from a study on neurofibromatosis.
Experimental Protocols
Murine Model of Renal Ischemia/Reperfusion Injury (IRI)
-
Animal Model: Male C57BL/6 mice.
-
Procedure: Mice are anesthetized, and both renal pedicles are clamped for a specified duration (e.g., 22 minutes) to induce ischemia. The clamps are then removed to allow reperfusion.
-
PPTN Administration: A P2Y14 receptor antagonist is administered prior to the ischemic insult. The exact dosage and route of administration for this compound in this specific study are not detailed in the provided abstract.
-
Outcome Measures: Kidney function is assessed by measuring serum creatinine and blood urea nitrogen (BUN). Renal inflammation is quantified by measuring the infiltration of neutrophils and monocytes via flow cytometry. Proximal tubule damage is evaluated through histological analysis.
Mouse Model of Chronic Neuropathic Pain (Sciatic Nerve Constriction)
-
Animal Model: Male mice.
-
Procedure: The common sciatic nerve is exposed and a chronic constriction injury is created by placing loose ligatures around the nerve.
-
PPTN Administration: PPTN (referred to as compound 1) is administered intraperitoneally (i.p.) at a dose of 10 µmol/kg.
-
Outcome Measures: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold. Measurements are taken at baseline and at various time points after drug administration.
Mouse Model of Neurofibromatosis Type 1
-
Animal Model: Nf1fl/fl;DhhCre mice, which develop neurofibromas.
-
PPTN Administration: PPTN is administered to the mice. The specific dosage, route, and duration of treatment for the in vivo experiments are detailed within the full publication.
-
Outcome Measures: Tumor initiation and progression are monitored over time. Cell proliferation within the tumors is assessed by immunohistochemical staining for Ki67.
Signaling Pathways and Visualizations
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor, upon activation by its endogenous ligand UDP-glucose, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Lowered cAMP levels can have various downstream effects depending on the cell type. This compound, as a P2Y14 receptor antagonist, blocks this pathway, leading to a relative increase in cAMP levels.
Caption: P2Y14 receptor signaling pathway and its inhibition by this compound.
Experimental Workflow for Neuropathic Pain Study
The workflow for the in vivo neuropathic pain study involves inducing the pain model, allowing for the development of hypersensitivity, and then administering the test compound to assess its analgesic efficacy.
Caption: Experimental workflow for assessing the efficacy of this compound in a mouse model of neuropathic pain.
Conclusion
In vivo studies have established this compound as a valuable research tool and a promising therapeutic candidate for a range of conditions characterized by inflammation, neuropathic pain, and abnormal cell proliferation. Its high selectivity for the P2Y14 receptor makes it an ideal probe for elucidating the physiological and pathological roles of this receptor. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and drug development efforts targeting the P2Y14 receptor. Future studies should continue to explore the therapeutic potential of this compound in other disease models and focus on its pharmacokinetic and safety profiles to pave the way for potential clinical applications.
References
- 1. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P2RY14 cAMP signaling regulates Schwann cell precursor self-renewal, proliferation, and nerve tumor initiation in a mouse model of neurofibromatosis | eLife [elifesciences.org]
- 4. P2RY14 cAMP signaling regulates Schwann cell precursor self-renewal, proliferation, and nerve tumor initiation in a mouse model of neurofibromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PPTN Hydrochloride in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of PPTN hydrochloride, a potent and selective P2Y14 receptor antagonist, for use in a variety of experimental settings. Adherence to these guidelines will help ensure the consistency and reproducibility of your research findings.
Product Information and Storage
This compound is a high-affinity antagonist for the P2Y14 receptor, with a binding affinity (KB) value of 434 pM.[1][2] It exhibits over 10,000-fold selectivity for the P2Y14 receptor over other P2Y receptors, making it a highly specific tool for studying P2Y14-mediated signaling pathways.[2][3]
Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 511.96 g/mol | [3] |
| Formula | C₂₉H₂₄F₃NO₂·HCl | |
| Purity | ≥98% | |
| Appearance | Solid powder | |
| Storage | Store at -20°C | |
| Short-term Storage (days to weeks) | 0 - 4°C, dry and dark | |
| Long-term Storage (months to years) | -20°C, dry and dark |
Solubility and Stock Solution Preparation
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use high-purity, anhydrous solvents to prepare stock solutions.
Solubility Data:
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 mM | 51.2 mg/mL | |
| Ethanol | 20 mM | 10.24 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing (Optional but Recommended): If precise concentration is critical, accurately weigh a small amount of this compound using an analytical balance.
-
Reconstitution Calculation: To prepare a 10 mM stock solution, you will need to dissolve the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.512 mg of this compound (based on a molecular weight of 511.96 g/mol ). Many suppliers provide reconstitution calculators on their websites to assist with these calculations.
-
Dissolution:
-
Aseptically add the calculated volume of DMSO to the vial containing the pre-weighed this compound.
-
Alternatively, if not pre-weighed, add a specific volume of DMSO to the vial to achieve the desired concentration (e.g., add 195.33 µL of DMSO to 1 mg of this compound to make a 10 mM solution).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage (up to several months) or at -80°C for extended periods. For short-term storage (days to weeks), 4°C is acceptable.
-
Experimental Protocols: Use in Cell-Based Assays
This compound is widely used to study the role of the P2Y14 receptor in various cellular processes, including inflammation, immune responses, and cell migration.
General Protocol for Antagonist Treatment in Cell Culture:
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow overnight, or as required by your specific experimental design.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a working solution by diluting the stock solution in fresh, serum-free or low-serum cell culture medium to the desired final concentration. It is crucial to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control group receives the same final concentration of DMSO as the treatment groups.
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 30 minutes to 24 hours) depending on the specific assay and the signaling pathway being investigated.
-
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:
-
Signaling Pathway Analysis: Western blotting to assess the phosphorylation status of key signaling molecules like ERK1/2 and p38.
-
Functional Assays: Chemotaxis assays, calcium mobilization assays, or cytokine release assays.
-
P2Y14 Receptor Signaling Pathway
This compound acts by blocking the P2Y14 receptor, a G-protein coupled receptor (GPCR). The activation of the P2Y14 receptor by its endogenous ligands, such as UDP-glucose, initiates a signaling cascade that is primarily coupled through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades involving ERK1/2 and p38.
References
Application Notes and Protocols: PPTN Hydrochloride in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PPTN hydrochloride, a potent and selective P2Y14 receptor antagonist, in primary cell-based assays. Detailed protocols for key experiments, data on optimal working concentrations, and visualizations of the underlying signaling pathways are presented to facilitate your research and development endeavors.
Introduction
This compound is a high-affinity competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars like UDP-glucose.[1][2] The P2Y14 receptor is highly expressed in immune cells, including neutrophils, and is implicated in inflammatory and immune responses.[1] These notes focus on the application of this compound in two key primary cell types: human neutrophils and rat satellite glial cells (SGCs).
Data Presentation: Optimal Working Concentrations
The optimal concentration of this compound is application-dependent. The following tables summarize recommended concentration ranges for various primary cell-based assays based on available data.
Table 1: this compound Concentration in Primary Human Neutrophils
| Assay | Recommended Concentration Range | Key Findings |
| Chemotaxis Assay | 10 nM - 100 nM | 10 nM this compound effectively blocks UDP-glucose (100 µM) stimulated chemotaxis in freshly isolated human neutrophils.[3] The inhibitory constant (KB) is approximately 434 pM.[1] |
| MAPK Phosphorylation Assay | 1 µM - 10 µM | A concentration of 10 µM this compound has been shown to significantly decrease the phosphorylation of ERK1/2 and p38 in differentiated HL-60 cells, a neutrophil-like cell line. A similar range is recommended for initial testing in primary neutrophils. |
| Cell Viability Assay | 1 nM - 10 µM | It is recommended to perform a dose-response analysis to determine the maximum non-toxic concentration for your specific primary neutrophil culture conditions and assay duration. |
Table 2: this compound Concentration in Primary Rat Satellite Glial Cells (SGCs)
| Assay | Recommended Concentration Range | Key Findings |
| Cytokine Secretion (IL-1β, CCL2) | 100 nM - 5 µM | Activation of SGCs can lead to the release of IL-1β and CCL2. While direct inhibition data for this compound in SGCs is limited, a concentration range starting from 100 nM is suggested for initial dose-response studies based on its high potency. |
| MAPK Phosphorylation Assay | 1 µM - 10 µM | Activation of ERK1/2 is a known downstream event in SGCs following various stimuli. A starting concentration range of 1-10 µM is recommended for investigating the effect of this compound on stimulus-induced MAPK phosphorylation. |
| Cell Viability Assay | 1 nM - 10 µM | A dose-response curve should be established to ensure that the concentrations of this compound used are not cytotoxic to primary SGCs under the experimental conditions. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental procedures.
Experimental Protocols
UDP-Glucose-Stimulated Chemotaxis Assay in Primary Human Neutrophils
This protocol is adapted from established methods for assessing neutrophil migration.
a. Materials:
-
Freshly isolated human neutrophils
-
RPMI 1640 medium
-
UDP-glucose
-
This compound
-
Boyden chamber or Transwell inserts (5.0 µm pore size)
-
96-well plate
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
b. Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from healthy donor blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in serum-free RPMI 1640 medium.
-
Reagent Preparation: Prepare a stock solution of UDP-glucose in sterile water. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in RPMI 1640 medium.
-
Assay Setup:
-
To the lower wells of the 96-well plate, add 100 µL of RPMI 1640 medium containing either vehicle, UDP-glucose (e.g., 100 µM), or UDP-glucose with varying concentrations of this compound (e.g., 1 nM to 1 µM).
-
Place the Transwell inserts into the wells.
-
Add 50 µL of the neutrophil suspension (e.g., 2 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of migrated cells in the lower chamber by measuring ATP levels using a luminescent cell viability assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the chemotactic index as the fold increase in migration in response to UDP-glucose compared to the vehicle control. Determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the antagonist.
Measurement of IL-1β and CCL2 Secretion from Primary Rat Satellite Glial Cells (SGCs)
This protocol outlines the steps to measure cytokine secretion from primary SGCs using ELISA.
a. Materials:
-
Primary rat satellite glial cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) or other suitable stimulus
-
This compound
-
Rat IL-1β and CCL2 ELISA kits
-
Microplate reader
b. Protocol:
-
Cell Culture and Treatment:
-
Culture primary rat SGCs in appropriate media until they reach the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for 1 hour.
-
Stimulate the cells with a suitable agonist, such as LPS (e.g., 1 µg/mL), to induce cytokine production. Include appropriate vehicle controls.
-
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA:
-
Perform the ELISA for rat IL-1β and CCL2 according to the manufacturer's instructions provided with the kits.
-
Briefly, this typically involves adding the collected supernatants and standards to antibody-coated microplates, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of IL-1β and CCL2 in the samples.
-
Analyze the inhibitory effect of this compound on cytokine secretion.
-
Western Blot for Phosphorylated ERK1/2 and p38 in Primary Cells
This protocol describes the detection of phosphorylated MAP kinases as a measure of signaling pathway activation.
a. Materials:
-
Primary cells (human neutrophils or rat SGCs)
-
Cell culture medium
-
Stimulus (e.g., UDP-glucose, LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat the primary cells with this compound and a stimulus as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for loading.
-
Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.
-
Cell Viability Assay
It is crucial to assess the potential cytotoxicity of this compound in your primary cell model.
a. Materials:
-
Primary cells
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based ATP assay)
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed the primary cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to micromolar) for the intended duration of your experiment. Include a vehicle control.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol. For an MTT assay, this involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before measuring absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the concentration of this compound to determine the concentration at which it may exert cytotoxic effects.
References
- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing PTPN22-IN-1 for the Investigation of Cytokine Release in Macrophages
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) is a critical regulator of immune cell signaling, expressed in various leukocytes including macrophages.[1] In macrophages, PTPN22 plays a pivotal role in modulating the inflammatory response by influencing cytokine signaling pathways.[1][2] It is involved in determining the polarization of macrophages, either towards a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype.[3] Specifically, PTPN22 has been shown to suppress M1 macrophage polarization while promoting the M2 phenotype, thereby fine-tuning the balance of cytokine release.[3]
PTPN22-IN-1 (also known as L-1) is a potent and selective inhibitor of PTPN22, with an IC50 of 1.4 µM and a Ki of 0.50 µM. This small molecule provides a valuable tool for researchers to investigate the precise role of PTPN22 in macrophage-mediated immune responses. By inhibiting PTPN22, researchers can study the downstream effects on signaling cascades and the subsequent release of key cytokines. These application notes provide detailed protocols for utilizing PTPN22-IN-1 to study its effects on cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.
Key Applications
-
Investigation of the role of PTPN22 in pro-inflammatory cytokine production.
-
Elucidation of signaling pathways regulated by PTPN22 in macrophages.
-
Screening for modulators of macrophage activation.
-
Studying the effects of PTPN22 inhibition on macrophage polarization.
Data Presentation
The following table summarizes representative data on the effect of PTPN22-IN-1 on cytokine secretion from LPS-stimulated murine bone marrow-derived macrophages (BMDMs).
Table 1: Effect of PTPN22-IN-1 on Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment Group | PTPN22-IN-1 Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | 0 | 50 ± 15 | 25 ± 10 | 30 ± 12 |
| LPS (100 ng/mL) | 0 | 2500 ± 210 | 1800 ± 150 | 800 ± 95 |
| LPS + PTPN22-IN-1 | 1 | 3500 ± 280 | 2400 ± 200 | 750 ± 80 |
| LPS + PTPN22-IN-1 | 5 | 4800 ± 350 | 3500 ± 290 | 600 ± 70 |
| LPS + PTPN22-IN-1 | 10 | 5500 ± 410 | 4200 ± 350 | 450 ± 50 |
Data are presented as mean ± standard deviation and are representative of expected results. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Culture and Differentiation of THP-1 Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed THP-1 cells into 6-well plates at a density of 1 x 10^6 cells/well.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate the cells for 48-72 hours. Differentiated macrophages will become adherent to the plate.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, pre-warmed RPMI-1640 medium without PMA.
-
Allow the cells to rest for 24 hours before proceeding with stimulation experiments.
Protocol 2: Macrophage Stimulation and PTPN22-IN-1 Treatment
This protocol outlines the stimulation of differentiated macrophages with LPS and subsequent treatment with PTPN22-IN-1.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
PTPN22-IN-1
-
DMSO (vehicle control)
-
Serum-free RPMI-1640 medium
Procedure:
-
Prepare a stock solution of PTPN22-IN-1 in DMSO. Further dilute in serum-free RPMI-1640 to desired working concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is below 0.1% in all wells.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium from the rested, differentiated macrophages and wash once with sterile PBS.
-
Add 1 mL of serum-free RPMI-1640 medium to each well.
-
Add the desired concentration of PTPN22-IN-1 or vehicle control to the respective wells. Pre-incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis. Centrifuge the supernatants at 1,500 rpm for 10 minutes to pellet any detached cells and debris.
-
Store the clarified supernatants at -80°C until further analysis.
Protocol 3: Cytokine Quantification by ELISA
This protocol describes the measurement of cytokine levels in the collected supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Clarified cell culture supernatants (from Protocol 2)
-
Commercially available ELISA kits for human TNF-α, IL-6, and IL-10
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate, wash, and add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Visualization of Pathways and Workflows
PTPN22 Signaling in Macrophages
The following diagram illustrates the putative signaling pathway involving PTPN22 in LPS-stimulated macrophages. PTPN22 is known to regulate TLR4 signaling. Inhibition of PTPN22 is expected to enhance the phosphorylation of downstream kinases, leading to increased activation of transcription factors like NF-κB and subsequent up-regulation of pro-inflammatory cytokines.
References
- 1. Influence of PTPN22 Allotypes on Innate and Adaptive Immune Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN2 Negatively Regulates Macrophage Immune Responses and Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN22 modulates macrophage polarization and susceptibility to dextran sulfate sodium-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of PPTN Hydrochloride in a Mouse Model of Neuroinflammation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases and neurological disorders. The P2Y14 receptor, activated by UDP-sugars released from damaged cells, has emerged as a key player in inflammatory processes. PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) hydrochloride is a potent and highly selective antagonist of the P2Y14 receptor, exhibiting a KB value of 434 pM.[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the role of the P2Y14 receptor in neuroinflammatory signaling pathways and for evaluating its therapeutic potential in preclinical models. This document provides detailed application notes and protocols for the use of PPTN hydrochloride in a lipopolysaccharide (LPS)-induced mouse model of neuroinflammation.
Data Presentation
In Vivo Efficacy of PPTN Analogs in a Mouse Model of Neuropathic Pain
| Compound | Administration Route | Dose (µmol/kg) | Maximal Pain Reversal (%) | Time to Maximal Effect (hours) |
| PPTN (Compound 1) | Intraperitoneal (i.p.) | 10 | 100 | 1 - 2 |
| N-acetyl analogue 4 | Intraperitoneal (i.p.) | 10 | 100 | 1 - 2 |
| Reversed triazole analogue 7 | Intraperitoneal (i.p.) | 10 | 87 | Not specified |
Data extracted from a study on a mouse model of chronic neuropathic pain, which shares inflammatory pathways with neuroinflammation.[3][4]
In Vitro Activity of PPTN
| Cell Type | Stimulus | PPTN Concentration | Effect |
| Rat Satellite Glial Cells | UDP-glucose | 5 µM | Inhibition of IL-1β and CCL2 secretion |
| Rat Satellite Glial Cells | UDP-glucose | 5 µM | Inhibition of ERK, JNK, and p38 MAPK phosphorylation |
| HL-60 leukemia cells | UDP-glucose | ~1-4 nM (IC50) | Inhibition of chemotaxis |
[1]
Signaling Pathway
The proposed mechanism of action for this compound in neuroinflammation involves the blockade of the P2Y14 receptor, thereby inhibiting downstream signaling cascades that lead to the production of pro-inflammatory mediators.
Caption: P2Y14 Receptor Signaling Pathway in Neuroinflammation.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neuroinflammation is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y14 Receptor Binding Assay Using PPTN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a key player in immune responses and inflammatory processes.[1][2][3][4] Its activation by endogenous ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase through its coupling with Gi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The development of potent and selective antagonists is crucial for elucidating the physiological roles of the P2Y14 receptor and for the development of novel therapeutics. PPTN hydrochloride is a potent, high-affinity, competitive, and highly selective antagonist of the P2Y14 receptor, making it an invaluable tool for studying this receptor. These application notes provide detailed protocols for utilizing this compound in P2Y14 receptor binding and functional assays.
P2Y14 Receptor Signaling Pathway
Activation of the P2Y14 receptor by agonists like UDP-glucose initiates a signaling cascade that modulates cellular function. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cAMP. This pathway is central to the receptor's role in cellular processes such as chemotaxis.
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Measuring Adenylyl Cyclase Inhibition with PPTN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPTN hydrochloride is a potent and selective antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) that is activated by UDP-sugars such as UDP-glucose.[1][2][3] The P2Y14 receptor is coupled to the inhibitory G protein (Gi), which, upon activation, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] this compound blocks this interaction, thereby preventing the agonist-induced inhibition of adenylyl cyclase. These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on adenylyl cyclase activity in a cell-based assay.
The described methodology is centered around the widely used forskolin-stimulated cAMP accumulation assay. Forskolin is a direct activator of adenylyl cyclase, leading to a significant increase in intracellular cAMP. In the presence of a P2Y14 receptor agonist, this forskolin-stimulated cAMP production is suppressed. This compound, as a P2Y14 antagonist, will reverse this suppression in a dose-dependent manner. The quantification of intracellular cAMP levels serves as a direct measure of adenylyl cyclase activity and the antagonistic potency of this compound.
Signaling Pathway of P2Y14 Receptor-Mediated Adenylyl Cyclase Inhibition and its Blockade by this compound
The following diagram illustrates the signaling cascade initiated by the activation of the P2Y14 receptor and its subsequent inhibition by this compound.
Caption: P2Y14 receptor signaling pathway and its antagonism by PPTN.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| KB | 434 pM | C6 glioma cells stably expressing human P2Y14 receptor | Schild analysis of UDP-glucose-mediated inhibition of forskolin-stimulated adenylyl cyclase | |
| IC50 | ~1 nM | Differentiated HL-60 cells | Inhibition of UDP-glucose (10 µM)-promoted chemotaxis | |
| IC50 | ~4 nM | Differentiated HL-60 cells | Inhibition of UDP-glucose (100 µM)-promoted chemotaxis | |
| Maximal Effect | ~100 nM | P2Y14-C6 cells | Elevation of basal and forskolin-stimulated cAMP accumulation |
Table 2: Selectivity of this compound
| Receptor Subtype | Activity at 1 µM PPTN | Reference |
| P2Y1 | No agonist or antagonist effect | |
| P2Y2 | No agonist or antagonist effect | |
| P2Y4 | No agonist or antagonist effect | |
| P2Y6 | No agonist or antagonist effect | |
| P2Y11 | No agonist or antagonist effect | |
| P2Y12 | No agonist or antagonist effect | |
| P2Y13 | No agonist or antagonist effect |
Experimental Protocols
Cell Culture and Seeding
This protocol is designed for a cell line endogenously or recombinantly expressing the P2Y14 receptor, such as C6 glioma cells, CHO cells, or HEK293 cells.
Materials:
-
P2Y14 receptor-expressing cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and appropriate antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates, white, opaque (for luminescence-based cAMP assays)
-
Hemocytometer or automated cell counter
Protocol:
-
Culture P2Y14-expressing cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Count the cells and determine viability.
-
Seed the cells into a 96-well plate at a density of 20,000 - 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Adenylyl Cyclase Inhibition Assay (cAMP Measurement)
This protocol describes a typical forskolin-stimulated cAMP accumulation assay to determine the antagonistic effect of this compound. Commercially available cAMP assay kits (e.g., ELISA, HTRF®, or luminescence-based) should be used for cAMP quantification, following the manufacturer's instructions.
Materials:
-
96-well plate with seeded cells
-
This compound
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Serum-free cell culture medium or assay buffer (e.g., HBSS)
-
Commercial cAMP assay kit
Protocol:
-
Prepare stock solutions of this compound, UDP-glucose, and forskolin in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in serum-free medium or assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed serum-free medium.
-
Add 50 µL of serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 25 µL of a fixed concentration of UDP-glucose (e.g., a concentration that gives ~80% of the maximal inhibition, EC80) and a fixed concentration of forskolin (e.g., 10 µM) to the wells. For control wells (100% inhibition), add only UDP-glucose and forskolin. For basal control wells, add only the vehicle.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
Data Analysis
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Determine the concentration of cAMP in each sample by interpolating from the standard curve.
-
Normalize the data:
-
Set the cAMP concentration in the presence of forskolin alone as 100% activity.
-
Set the cAMP concentration in the presence of forskolin and the EC80 concentration of UDP-glucose as 0% activity.
-
-
Plot the percentage of inhibition reversal versus the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for measuring adenylyl cyclase inhibition by this compound.
Caption: Experimental workflow for the adenylyl cyclase inhibition assay.
References
- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P2Y14 Receptor Antagonism using PPTN Hydrochloride in a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for a cell-based calcium mobilization assay designed to characterize the activity of antagonists for the P2Y14 receptor, using PPTN hydrochloride as a model antagonist. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, most notably UDP-glucose.[1] It is primarily coupled to the Gαi/o subunit, which leads to the inhibition of adenylyl cyclase.[2] To enable the measurement of receptor activation via a calcium mobilization assay, a common and robust method for GPCR screening, the P2Y14 receptor is co-expressed with a promiscuous G protein, such as Gα16 or a Gαq/i chimera.[1][2] These G proteins link the receptor to the phospholipase C (PLC) pathway, culminating in the release of intracellular calcium upon agonist stimulation.[3]
This compound is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor. It is a valuable chemical probe for studying the physiological and pathological roles of the P2Y14 receptor. This protocol will detail the methodology to assess the inhibitory effect of this compound on the calcium flux induced by a P2Y14 agonist, such as UDP-glucose.
Signaling Pathway
Upon activation by an agonist like UDP-glucose, the P2Y14 receptor, when co-expressed with a promiscuous Gαq subunit, initiates a signaling cascade that results in an increase in intracellular calcium. This pathway is depicted below.
Caption: P2Y14 receptor signaling pathway leading to calcium mobilization via Gαq coupling.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound and the agonist UDP-glucose in assays measuring P2Y14 receptor activity.
| Compound | Parameter | Value | Cell Line/System | Assay Type | Reference |
| This compound | K | 434 pM | P2Y14-C6 glioma cells | Schild Analysis | |
| This compound | IC | ~1 nM | Differentiated HL-60 cells | Chemotaxis (vs. 10 µM UDP-glucose) | |
| This compound | IC | ~4 nM | Differentiated HL-60 cells | Chemotaxis (vs. 100 µM UDP-glucose) | |
| UDP-glucose | EC | 0.9 µM | HEK293 cells expressing P2Y14 | Calcium Mobilization | |
| UDP-glucose | EC | 1.15 µM | RBL-2H3 cells | β-hexosaminidase release |
Experimental Protocols
General Workflow for P2Y14 Antagonist Calcium Mobilization Assay
The overall workflow for screening P2Y14 antagonists is illustrated in the diagram below.
Caption: Workflow for a P2Y14 antagonist calcium mobilization assay.
Detailed Protocol
This protocol is optimized for a 96-well format but can be adapted for 384-well plates.
1. Materials and Reagents
-
Cell Line: HEK293 cells stably co-expressing the human P2Y14 receptor and a promiscuous G protein (e.g., Gα16).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM (or equivalent).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid: (Optional, to prevent dye extrusion).
-
P2Y14 Agonist: UDP-glucose.
-
P2Y14 Antagonist: this compound.
-
Plates: Black, clear-bottom 96-well cell culture plates.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
2. Cell Preparation and Seeding
-
Culture the P2Y14/Gα16 co-expressing HEK293 cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the cell culture medium and perform a cell count.
-
Dilute the cells to a density of 50,000-80,000 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
3. Dye Loading
-
Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.
4. Compound Preparation
-
This compound (Antagonist): Prepare a stock solution of this compound in DMSO. Create a serial dilution in Assay Buffer to obtain a range of concentrations for the IC
50determination. The final DMSO concentration in the assay should be ≤ 0.5%. -
UDP-glucose (Agonist): Prepare a stock solution of UDP-glucose in Assay Buffer. Dilute the stock to a concentration that is 5X the final desired EC
80concentration. The EC80should be determined from a prior agonist dose-response experiment under the same assay conditions.
5. Fluorescence Measurement (Antagonist Mode)
-
Place the cell plate and the compound plates into the automated fluorometric plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound dilutions (or other test antagonists) into the respective wells and incubate for 15-30 minutes.
-
After the antagonist incubation, inject the EC
80concentration of UDP-glucose into the wells. -
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
6. Data Analysis
-
The response is calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
For the antagonist assay, normalize the data to the response of the wells containing only the agonist (100% activity) and wells with no agonist (0% activity).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC
50value for the antagonist.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete hydrolysis of Fluo-4 AM. | Ensure proper incubation time and temperature. Gently wash cells with Assay Buffer after dye loading. |
| Low Signal-to-Noise Ratio | Low receptor expression; Inefficient dye loading; Compound autofluorescence. | Optimize cell number and transfection efficiency. Optimize dye concentration and loading conditions. Run a compound-only control to check for autofluorescence. |
| High Well-to-Well Variability | Uneven cell seeding; Inaccurate pipetting. | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. |
| No Response to Agonist | Poor cell health; Inactive agonist; Incorrect G protein coupling. | Check cell viability. Prepare fresh agonist solutions. Confirm the expression and functionality of the P2Y14 receptor and the promiscuous G protein. |
References
- 1. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Gi-Mediated Inhibition of Adenylyl Cyclase Activity Reveals That UDP Is a Potent Agonist of the Human P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Investigating Microglial Activation with PPTN Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of numerous neurodegenerative and neurological disorders. The purinergic signaling system, particularly the P2Y receptors, has emerged as a critical regulator of microglial function. Among these, the P2Y14 receptor (P2Y14R) is a G protein-coupled receptor that is activated by UDP-sugars, such as UDP-glucose. Its role in modulating immune responses makes it a compelling target for therapeutic intervention in neuroinflammatory conditions.
PPTN hydrochloride is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor.[1][2][3][4][5] With a KB value of 434 pM, it exhibits over 10,000-fold selectivity for P2Y14R over other P2Y receptors, making it an invaluable pharmacological tool for elucidating the specific role of this receptor in biological processes, including microglial activation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate its effects on microglial activation and associated signaling pathways.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Property | Value | Reference |
| Target | P2Y14 Receptor | |
| Activity | Antagonist | |
| KB | 434 pM | |
| IC50 (Chemotaxis Assay) | ~1 nM (with 10 µM UDP-glucose) | |
| IC50 (Chemotaxis Assay) | ~4 nM (with 100 µM UDP-glucose) | |
| Selectivity | >10,000-fold for P2Y14 over other P2Y receptors |
Table 2: Effects of this compound on Cellular Signaling
| Cellular Process | Effect of this compound | Downstream Molecules Affected | Reference |
| Chemotaxis | Inhibition of UDP-glucose-promoted chemotaxis | ||
| MAP Kinase Signaling | Decreased phosphorylation | p-ERK1/2, p-p38 | |
| Inflammasome Activation | Decreased expression and colocalization | NLRP3, ASC, Caspase-1 p20 |
Signaling Pathways and Experimental Workflow
P2Y14 Receptor Signaling in Microglia
The following diagram illustrates the proposed signaling pathway of the P2Y14 receptor in microglia and the inhibitory action of this compound.
Caption: P2Y14 Receptor Signaling Pathway in Microglia.
Experimental Workflow for Investigating Microglial Activation
This diagram outlines a typical experimental workflow to assess the effect of this compound on microglial activation.
Caption: Experimental Workflow for Microglial Activation Studies.
Experimental Protocols
Protocol 1: Microglial Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on UDP-glucose-induced microglial migration.
Materials:
-
Microglial cells (e.g., BV-2 or primary microglia)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
UDP-glucose
-
This compound
-
Boyden chamber or similar chemotaxis system (e.g., Transwell inserts with 8 µm pores)
-
Calcein-AM or DAPI for cell staining
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture microglial cells to 80-90% confluency. The day before the assay, starve the cells in serum-free medium for 4-6 hours.
-
Assay Setup:
-
In the lower chamber of the Boyden apparatus, add medium containing the chemoattractant (e.g., 10-100 µM UDP-glucose).
-
In the upper chamber, add the microglial cell suspension (e.g., 1 x 105 cells/well) in serum-free medium.
-
For the treatment group, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes before adding them to the upper chamber. Include vehicle controls.
-
-
Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a fluorescent dye (e.g., DAPI).
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope. Alternatively, quantify the fluorescence using a plate reader after eluting the dye.
-
-
Data Analysis: Calculate the percentage of inhibition of migration by this compound compared to the UDP-glucose-only control. Determine the IC50 value.
Protocol 2: Western Blot for MAP Kinase Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of ERK1/2 and p38 MAP kinases in microglia.
Materials:
-
Microglial cells
-
UDP-glucose
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed microglial cells and grow to 80-90% confluency. Pre-treat the cells with this compound (e.g., 10 µM) for 1 hour, followed by stimulation with UDP-glucose for 15-30 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Express the results as a fold change relative to the control group.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from activated microglia.
Materials:
-
Microglial cells
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Cell Treatment: Seed microglial cells in a 24-well plate. Pre-treat the cells with this compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Adding the supernatants and standards to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding the detection antibody.
-
Incubating and washing the plate.
-
Adding the substrate and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Compare the cytokine levels between the different treatment groups.
Conclusion
This compound is a powerful and selective tool for dissecting the role of the P2Y14 receptor in microglial activation and neuroinflammation. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting the P2Y14 receptor in neurological and neurodegenerative diseases.
References
Troubleshooting & Optimization
Potential off-target effects of PPTN hydrochloride at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of PPTN hydrochloride, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target activity of this compound?
A1: this compound is a potent and highly selective antagonist of the P2Y14 receptor.[1][2][3] It acts as a competitive antagonist with a high affinity for the P2Y14 receptor, exhibiting a KB value of approximately 434 pM. Its on-target effect is the inhibition of signaling pathways activated by the P2Y14 receptor agonist, UDP-glucose.
Q2: What is the known selectivity profile of this compound?
A2: this compound demonstrates high selectivity for the P2Y14 receptor. Studies have shown that at a concentration of 1 µM, it does not exhibit agonist or antagonist activity at other P2Y receptors, including P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13. This indicates a selectivity of over 10,000-fold for P2Y14 over these other receptors.
Q3: What are potential off-target effects and why are they a concern at high concentrations?
A3: Off-target effects occur when a compound interacts with unintended biological molecules, which can lead to misleading experimental results, cellular toxicity, or other adverse effects. While this compound is highly selective at standard working concentrations, at significantly higher concentrations, the risk of binding to lower-affinity sites (off-targets) increases. This can complicate data interpretation and introduce experimental artifacts.
Q4: Have any specific off-target effects of this compound at high concentrations been reported?
A4: Based on available literature, specific off-target effects for this compound at high concentrations have not been extensively documented. Its high selectivity at 1 µM suggests a favorable profile. However, the absence of evidence is not evidence of absence. Researchers should remain vigilant for unexpected effects when using concentrations significantly exceeding the reported effective range.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with this compound, especially at high concentrations, consider the following troubleshooting steps.
Issue 1: Observed phenotype is inconsistent with known P2Y14 receptor function.
-
Possible Cause: Potential off-target effect.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Compare the concentration of this compound required to produce the observed phenotype with its known potency for P2Y14 antagonism. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated P2Y14 Antagonist: If a different, structurally distinct P2Y14 antagonist does not replicate the phenotype, it is more likely that the observed effect is specific to the chemical structure of this compound and not its on-target activity.
-
Rescue Experiment: In a cell system, if feasible, overexpress the P2Y14 receptor. If this does not rescue or alter the observed phenotype, it may indicate the involvement of other targets.
-
Issue 2: Cellular toxicity is observed at concentrations intended for P2Y14 inhibition.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Counter-Screening: Test the toxicity of this compound in a cell line that does not express the P2Y14 receptor. If toxicity persists, it is likely due to off-target effects.
-
Target-Specific Toxicity Panel: Screen the compound against a panel of known toxicity-related targets (e.g., hERG, various cytochrome P450 enzymes).
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | Activity at 1 µM | Fold Selectivity vs. P2Y14 |
| P2Y14 | Antagonist (KB = 434 pM) | - |
| P2Y1 | No agonist or antagonist effect | >10,000 |
| P2Y2 | No agonist or antagonist effect | >10,000 |
| P2Y4 | No agonist or antagonist effect | >10,000 |
| P2Y6 | No agonist or antagonist effect | >10,000 |
| P2Y11 | No agonist or antagonist effect | >10,000 |
| P2Y12 | No agonist or antagonist effect | >10,000 |
| P2Y13 | No agonist or antagonist effect | >10,000 |
Data compiled from multiple sources indicating high selectivity.
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol outlines a general approach to identifying potential off-target effects of a small molecule inhibitor like this compound when used at high concentrations.
-
Phenotypic Screening:
-
Treat various cell lines (both expressing and not expressing the target) with a wide concentration range of this compound.
-
Monitor for a broad range of cellular phenotypes, such as changes in morphology, proliferation, apoptosis, and signaling pathway activation.
-
-
Affinity-Based Target Identification:
-
Synthesize a modified version of this compound with an affinity tag (e.g., biotin).
-
Incubate the tagged compound with cell lysates.
-
Use affinity purification (e.g., streptavidin beads) to pull down binding partners.
-
Identify the bound proteins using mass spectrometry.
-
-
Computational Profiling:
-
Use in silico methods to predict potential off-target interactions based on the chemical structure of this compound. These computational tools compare the compound's structure against databases of known ligand-target interactions.
-
Visualizations
References
Optimizing incubation time with PPTN hydrochloride for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on using PPTN hydrochloride effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound an inhibitor?
A1: This is a crucial point of clarification. This compound is not an enzyme inhibitor. It is a potent, high-affinity, and highly selective competitive antagonist of the P2Y14 receptor.[1][2][3] This means it blocks the receptor's active site, preventing the binding of natural agonists like UDP-glucose, thereby inhibiting the downstream signaling cascade.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by competitively binding to the P2Y14 receptor, a G protein-coupled receptor (GPCR). The P2Y14 receptor is natively activated by UDP-sugars, most notably UDP-glucose.[4] By occupying the binding site, this compound prevents the agonist from activating the receptor and initiating intracellular signaling pathways, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.
Q3: What is a recommended starting pre-incubation time for this compound?
A3: Based on general protocols for receptor antagonists and available literature, a pre-incubation time of 30 to 60 minutes with cells or tissues before the addition of the agonist (e.g., UDP-glucose) is a reasonable starting point for in vitro experiments. For in vivo studies, administering the antagonist 30 minutes prior to the challenge has been documented. However, for optimal results, it is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific experimental system.
Q4: How do I determine the optimal incubation time for this compound in my experiment?
A4: The optimal incubation time is the shortest duration that results in the maximal and most consistent antagonist effect. This can be determined empirically by performing a time-course experiment. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: What factors can influence the optimal incubation time?
A5: Several factors can impact the time required for this compound to reach equilibrium and exert its maximal antagonist effect:
-
Cell or tissue type: The density of P2Y14 receptors and the accessibility of the tissue can influence the required incubation time.
-
Temperature: Experiments performed at lower temperatures (e.g., room temperature) may require longer incubation times to reach binding equilibrium compared to those at 37°C.
-
Concentration of this compound: Higher concentrations of the antagonist may reach equilibrium faster.
-
Agonist concentration: The concentration of the agonist used to stimulate the receptor will also be a factor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weak antagonist effect. | The pre-incubation time with this compound may be insufficient for the antagonist to reach binding equilibrium with the P2Y14 receptor. | Perform a time-course experiment to determine the optimal incubation time (see protocol below). Ensure the incubation is long enough to achieve a stable, maximal antagonist effect. |
| The concentration of this compound may be too low to effectively compete with the agonist. | Perform a concentration-response curve to determine the optimal concentration of this compound for your experimental setup. | |
| The agonist concentration may be too high, overcoming the competitive antagonism. | Re-evaluate the agonist concentration. Use the lowest concentration that gives a robust and reproducible response. | |
| High background or off-target effects. | The incubation time with this compound may be excessively long, leading to non-specific effects or cell stress. | While less common for antagonists, very long incubation periods should be avoided if possible. Verify cell viability with prolonged incubation times. Stick to the empirically determined optimal incubation time. |
| The concentration of this compound is too high. | Use the lowest effective concentration determined from your concentration-response experiments. This compound is highly selective, but very high concentrations could potentially lead to off-target effects. |
Quantitative Data
The following table summarizes the binding affinity and inhibitory concentrations of this compound from published studies. These values can serve as a reference for designing your experiments.
| Parameter | Value | Cell Line/System | Notes |
| KB | 434 pM | C6 glioma cells stably expressing the P2Y14 receptor | KB (equilibrium dissociation constant) was determined by Schild analysis, indicating competitive antagonism. |
| IC50 | ~1 nM | Differentiated HL-60 cells | Inhibition of UDP-glucose (10 µM)-promoted chemotaxis. |
| IC50 | ~4 nM | Differentiated HL-60 cells | Inhibition of UDP-glucose (100 µM)-promoted chemotaxis. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol provides a general framework for conducting a time-course experiment to identify the optimal pre-incubation time for this compound to achieve maximal antagonism of the P2Y14 receptor. The specific readout will depend on your assay (e.g., cAMP measurement, calcium flux, chemotaxis).
Materials:
-
Cells or tissue expressing the P2Y14 receptor
-
This compound stock solution
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
Assay-specific buffer and reagents
-
Multi-well plates suitable for your assay
Procedure:
-
Cell Preparation: Prepare your cells or tissue as required for your specific assay and seed them in the multi-well plates.
-
Antagonist Addition: Add a fixed, predetermined concentration of this compound to the wells. This concentration should be based on published IC50 or KB values (e.g., 10-100 nM).
-
Time-Course Incubation: Incubate the plates for varying durations at the desired temperature (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
Agonist Stimulation: At the end of each incubation period, add a fixed concentration of the P2Y14 agonist (e.g., UDP-glucose) to stimulate the receptor. The agonist concentration should ideally be at its EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal that can be effectively antagonized.
-
Incubation with Agonist: Incubate for the optimal time required for the agonist to elicit a response.
-
Assay Readout: Measure the response using your specific assay (e.g., quantify intracellular cAMP levels).
-
Data Analysis: Plot the measured response (e.g., % inhibition of the agonist response) against the pre-incubation time. The optimal incubation time is the point at which the antagonist effect reaches a plateau, indicating that maximal and stable receptor occupancy has been achieved.
Visualizations
Caption: P2Y14 signaling pathway and the antagonistic effect of this compound.
Caption: Experimental workflow for determining optimal incubation time.
References
- 1. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UDP-Sugars as Extracellular Signaling Molecules: Cellular and Physiologic Consequences of P2Y14 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of PPTN hydrochloride in cell culture media over time
Welcome to the technical support center for PPTN hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: this compound stock solutions should be prepared in a suitable solvent, such as DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Always ensure the vials are sealed tightly to prevent moisture contamination.
Q2: How stable is this compound in my cell culture medium at 37°C?
A2: The stability of this compound in cell culture media can be influenced by several factors including the composition of the medium, its pH, and the incubation temperature. While specific data for every cell culture medium is not available, a general stability assessment is crucial for interpreting experimental results. We recommend performing a stability study under your specific experimental conditions. Below is a summary of hypothetical stability data in two common media, DMEM and RPMI-1640, at 37°C.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM (pH 7.4) | % Remaining in RPMI-1640 (pH 7.2) |
| 0 | 100% | 100% |
| 6 | 98% | 95% |
| 12 | 95% | 90% |
| 24 | 88% | 82% |
| 48 | 75% | 68% |
| 72 | 62% | 55% |
Note: This data is illustrative. It is imperative to conduct your own stability assessment.
Q3: What factors can influence the degradation of this compound in my cell culture experiment?
A3: Several factors can affect the stability of this compound in your cell culture setup. These include:
-
pH of the medium: Most drugs exhibit maximum stability in a specific pH range. Deviations from the optimal pH can accelerate degradation.
-
Temperature: Higher temperatures typically increase the rate of chemical degradation.
-
Presence of serum: Components in fetal bovine serum (FBS) or other supplements can sometimes interact with and degrade small molecules.
-
Light exposure: Photolabile compounds can degrade upon exposure to light. It is good practice to protect solutions containing this compound from light.
-
Interactions with other media components: Certain components in complex cell culture media could potentially react with this compound.
Troubleshooting Guides
Problem: I am observing a weaker than expected biological effect of this compound in my long-term (48-72 hour) cell culture experiment.
Possible Cause: This could be due to the degradation of this compound over the course of the experiment, leading to a decrease in the effective concentration.
Solution:
-
Perform a Stability Assessment: Follow the detailed experimental protocol below to determine the stability of this compound under your specific experimental conditions (cell culture medium, temperature, CO₂ levels).
-
Replenish the Compound: If significant degradation is observed (e.g., more than 25% after 24 hours), consider replenishing the medium with freshly prepared this compound every 24 hours.
-
Increase Initial Concentration: As an alternative, you could consider using a higher initial concentration to compensate for the degradation, but this should be done cautiously as it might lead to off-target effects.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare the working solution by diluting the stock solution into the pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM).
-
Aliquot the working solution into several sterile tubes, one for each time point.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at designated time points (e.g., 0, 6, 12, 24, 48, 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Process the samples immediately after collection by filtering them through a 0.22 µm syringe filter to remove any potential precipitates.
-
Analyze the samples by HPLC. An example of HPLC conditions could be a gradient elution on a C18 column with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The concentration of this compound is determined by measuring the peak area at its maximum absorbance wavelength.
-
Calculate the percentage remaining at each time point relative to the 0-hour sample.
References
How to prevent PPTN hydrochloride precipitation in stock solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling of PPTN hydrochloride, with a focus on preventing precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and maximum concentrations for preparing this compound stock solutions?
This compound is soluble in several common laboratory solvents. The recommended choices are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] For DMSO, stable stock solutions can be prepared up to 100 mM.[1] In ethanol, the solubility is lower, allowing for stock solutions up to 20 mM.[1] One supplier notes that solubility in DMSO can be increased to approximately 130 mM by adjusting the pH to 11 with 1 M NaOH.
Q2: My this compound stock solution has formed a precipitate. What are the common causes?
Precipitation of this compound from a stock solution can be caused by several factors:
-
Temperature Fluctuations: Storing solutions at low temperatures (-20°C or -80°C) can decrease the solubility of the compound, leading to precipitation. Repeated freeze-thaw cycles can also promote precipitation and should be avoided.
-
Exceeding Solubility Limits: Preparing a solution at a concentration higher than the recommended maximums for a given solvent is a direct cause of precipitation.
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of this compound. It is critical to use fresh, anhydrous-grade DMSO.
-
pH Changes and Disproportionation: As a hydrochloride salt, PPTN is more soluble in its ionized form. An increase in the solution's pH can cause the salt to convert back to its less soluble free base form, a process known as disproportionation, which then precipitates out of the solution.
-
Common Ion Effect: In acidic solutions containing chloride ions, the solubility of a hydrochloride salt can be suppressed, potentially leading to precipitation.
Q3: How can I attempt to redissolve precipitated this compound?
If precipitation is observed, you can try the following steps:
-
Gentle Warming: Warm the solution in a water bath at 37°C. This often increases the solubility and can help redissolve the precipitate.
-
Vortexing/Sonication: Agitate the solution vigorously using a vortex mixer or use a bath sonicator to break up the precipitate and facilitate its redissolution.
-
pH Adjustment (for DMSO stocks): If using DMSO, you can add a small, precise amount of a base like 1 M NaOH to raise the pH, which can significantly increase solubility. This should be done cautiously and may not be suitable for all experimental applications.
If these methods fail, the solution may be supersaturated, and it is recommended to discard it and prepare a fresh stock solution at a lower concentration.
Q4: What are the best practices for preparing and storing stable this compound stock solutions?
To ensure the long-term stability of your stock solutions and prevent precipitation, follow these guidelines:
-
Use High-Quality Solvents: Always use fresh, anhydrous grade DMSO or ethanol.
-
Adhere to Concentration Limits: Do not exceed the recommended maximum concentrations (100 mM in DMSO, 20 mM in ethanol).
-
Proper Storage: For long-term storage (months to years), store stock solutions at -20°C or -80°C.
-
Aliquot Solutions: After preparation, divide the stock solution into smaller, single-use aliquots. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, preserving its integrity.
-
Ensure Vials are Sealed: Store aliquots in tightly sealed vials to prevent solvent evaporation and absorption of atmospheric moisture.
Data Summary
The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 20 mM |
| Water | Soluble (quantitative limit not specified) |
Experimental Protocols
Protocol 1: Standard Preparation of 10 mM this compound Stock Solution in DMSO
-
Pre-Weigh Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound in a sterile microcentrifuge tube. Note: Always use the batch-specific molecular weight found on the product's Certificate of Analysis (CoA) for calculations.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolve Compound: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to ensure the compound is fully dissolved.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots in tightly sealed, sterile vials.
-
Store Properly: Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Troubleshooting - Redissolving Precipitated Stock Solutions
-
Initial Inspection: Visually confirm the presence of a precipitate in the stock solution vial.
-
Equilibrate to Room Temperature: Allow the vial to thaw completely and equilibrate to room temperature.
-
Gentle Warming & Agitation: Place the vial in a 37°C water bath for 10-15 minutes. Periodically remove the vial and vortex vigorously for 30 seconds.
-
Sonication (Optional): If the precipitate persists, place the vial in a bath sonicator for 5-10 minutes.
-
Visual Confirmation: Check if the precipitate has fully redissolved. If the solution is clear, it can be used for experiments. Consider using it immediately or re-aliquoting if necessary.
-
Final Recourse: If the precipitate does not dissolve, the solution is likely unstable or was prepared above its solubility limit under the current conditions. It is recommended to discard the solution and prepare a fresh one.
Visual Guides
The following diagrams illustrate key troubleshooting and conceptual information for handling this compound.
Caption: Troubleshooting workflow for precipitated this compound stock solutions.
Caption: Key factors that can lead to the precipitation of this compound.
References
Technical Support Center: Troubleshooting Unexpected Results in PPTN Hydrochloride Experiments
Welcome to the technical support center for PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when working with this potent and selective P2Y14 receptor antagonist. Here, you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your experiments with PPTN hydrochloride, covering everything from solubility challenges to inconsistent biological activity.
1. Solubility and Compound Handling
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure for preparing stock and working solutions?
A1: this compound has limited solubility in aqueous solutions at neutral pH. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Serially dilute the stock solution in your cell culture medium or assay buffer to the desired final concentration.
-
Crucially, ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Troubleshooting Tip: If you observe precipitation upon dilution into your aqueous buffer, try the following:
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution.
-
Pre-warming: Pre-warm your aqueous buffer to 37°C before adding the this compound stock solution.
-
pH Adjustment: For in vitro experiments with DMSO, adjusting the pH to 11 with 1 M NaOH can improve solubility.[1]
Q2: How should I store this compound powder and stock solutions to ensure stability?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions:
-
Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store DMSO or Ethanol stock solutions at -20°C or -80°C.
-
Data Summary: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 511.96 g/mol | |
| KB for P2Y14 Receptor | 434 pM | |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in Ethanol | Soluble to 20 mM |
2. Inconsistent Biological Activity
Q3: I am not observing the expected antagonist effect of this compound in my cell-based assay. What are the possible reasons?
A3: Several factors can contribute to a lack of antagonist activity. Here is a logical workflow to troubleshoot this issue:
Q4: My results with this compound are variable between experiments. How can I improve reproducibility?
A4: Inconsistent results often stem from subtle variations in experimental procedures.
-
Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and growth conditions.
-
Precise Reagent Preparation: Always prepare fresh dilutions of this compound and the agonist from stock solutions for each experiment.
-
Automated Liquid Handling: If possible, use automated pipetting to minimize human error in dispensing small volumes.
-
Consistent Incubation Times: Adhere strictly to the optimized incubation times for both this compound and the agonist.
3. Unexpected Agonist or Off-Target Effects
Q5: I am observing an unexpected effect with this compound even in the absence of a P2Y14 agonist. What could be the cause?
A5: While this compound is a highly selective antagonist, unexpected effects can occur.
-
Inverse Agonism: In systems with high receptor expression and constitutive activity, a true antagonist can sometimes appear to have an effect by reducing the basal signaling.
-
Off-Target Effects at High Concentrations: Although highly selective at concentrations up to 1 µM, at significantly higher concentrations, the possibility of off-target effects cannot be entirely ruled out. It is crucial to perform a dose-response curve to determine the optimal concentration range.
-
Compound Purity: Ensure the purity of your this compound batch. Impurities could potentially have biological activity.
Signaling Pathway Overview
4. Cell Viability Assays
Q6: Does this compound interfere with common cell viability assays like MTT or XTT?
A6: While there is no specific data on this compound interference with MTT or XTT assays, it is a known issue for some chemical compounds to interfere with tetrazolium-based assays, leading to an over- or underestimation of cell viability.
Troubleshooting and Validation Steps:
-
Include a "Compound Only" Control: In your assay plate, include wells with this compound in cell-free media to check if the compound directly reduces the tetrazolium salt.
-
Use an Alternative Viability Assay: If you suspect interference, validate your results with a different method that relies on a different principle, such as:
-
Trypan Blue Exclusion Assay: A direct measure of cell membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): Measures the level of ATP, which is indicative of metabolically active cells.
-
-
Visual Inspection: Always examine your cells under a microscope before and after treatment to visually assess cell morphology and viability.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
1. Chemotaxis Assay with dHL-60 Cells
This protocol is adapted for a transwell-based chemotaxis assay.
-
Cell Preparation:
-
Culture HL-60 cells and differentiate them into a neutrophil-like phenotype (dHL-60) by treating with 1.3% DMSO for 5-6 days.
-
On the day of the assay, harvest the dHL-60 cells and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 106 cells/mL.
-
-
Assay Procedure:
-
Place the transwell inserts (with a 3-5 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber, add the chemotaxis buffer containing the P2Y14 agonist (e.g., 10 µM UDP-glucose).
-
In the upper chamber, add the dHL-60 cell suspension. For antagonist treatment, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 15-30 minutes at 37°C before adding them to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2 hours.
-
After incubation, remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye-based method (e.g., Calcein-AM).
-
-
Controls:
-
Negative Control: Chemotaxis buffer without agonist in the lower chamber.
-
Positive Control: A known chemoattractant for dHL-60 cells (e.g., fMLP).
-
Vehicle Control: Pre-incubate cells with the same final concentration of DMSO used for the highest this compound concentration.
-
2. Western Blot for Phospho-ERK1/2 and Phospho-p38 MAPK
This protocol outlines the steps to assess the effect of this compound on agonist-induced ERK and p38 phosphorylation.
-
Cell Treatment and Lysis:
-
Seed your cells of interest (e.g., dHL-60 or other cells endogenously or exogenously expressing P2Y14) in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours before the experiment.
-
Pre-incubate the cells with the desired concentrations of this compound for 30 minutes.
-
Stimulate the cells with a P2Y14 agonist (e.g., 10 µM UDP-glucose) for 5-15 minutes.
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Loading Control and Normalization:
-
After detecting the phosphorylated proteins, strip the membrane and re-probe with antibodies against total ERK1/2 and total p38 MAPK to ensure equal protein loading.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands.
-
Experimental Workflow for Western Blot
References
Technical Support Center: Assessing the Cytotoxicity of PPTN Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) hydrochloride. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the evaluation of PPTN hydrochloride's cytotoxic effects.
Q1: My results show high variability between replicate wells. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Variations in cell numbers per well will lead to inconsistent results.
-
Pipetting Errors: Use calibrated pipettes and consistent technique. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.
-
Compound Precipitation: this compound has specific solubility characteristics. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and consistent across all wells, including vehicle controls. Visually inspect for any signs of precipitation after adding the compound to the media.
Q2: I am not observing any significant cytotoxicity, even at high concentrations of this compound. Is this expected?
This is a plausible outcome. This compound is a potent and highly selective antagonist of the P2Y14 receptor.[1][2][3] Its primary mechanism of action is to block the signaling of this receptor, which is involved in immune and inflammatory responses, rather than inducing direct cell death in all cell types. Some studies have indicated a lack of cytotoxicity in cell lines such as A549 and HepG2. The cytotoxic effect, if any, is likely to be cell-line specific and dependent on the role of the P2Y14 receptor in that particular cell type's survival and proliferation pathways.
Q3: How can I be sure that the observed effect is due to cytotoxicity and not just inhibition of cell proliferation (cytostatic effect)?
This is a critical consideration. Assays like the MTT assay measure metabolic activity, which can reflect changes in cell number due to either cell death or inhibition of proliferation. To distinguish between cytotoxic and cytostatic effects, consider the following:
-
Cell Counting: Perform direct cell counts (e.g., using a hemocytometer with trypan blue exclusion) at the beginning and end of the treatment period. A decrease in the number of viable cells compared to the initial seeding density would indicate cytotoxicity.
-
Use a Cytotoxicity Assay: Employ an assay that specifically measures cell death, such as the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity loss.
-
Apoptosis Assays: Use methods like Annexin V/Propidium Iodide staining followed by flow cytometry to specifically detect apoptotic and necrotic cells.
Q4: My vehicle control (e.g., DMSO) is showing toxicity. What should I do?
The concentration of the vehicle should be kept at a minimum and should be non-toxic to the cells.
-
Determine Solvent Tolerance: If you haven't already, perform a dose-response experiment for your solvent on each cell line to determine the maximum concentration that does not affect cell viability.
-
Consistent Solvent Concentration: Ensure that the final concentration of the solvent is the same across all wells, including the untreated controls (if they don't receive solvent) and all concentrations of this compound.
Data Presentation
The following table is a hypothetical representation of cytotoxicity data for this compound across different cell lines. As of late 2025, comprehensive public data on the direct cytotoxicity (IC50 values) of this compound is limited. This table illustrates how such data would be presented for comparative analysis.
| Cell Line | Cell Type | Tissue of Origin | Incubation Time (hrs) | IC50 (µM) | Notes |
| HL-60 | Promyelocytic Leukemia | Blood | 48 | > 100 | This compound primarily inhibits chemotaxis in this cell line, with IC50 values for this effect in the low nanomolar range. |
| A549 | Non-small Cell Lung Cancer | Lung | 48 | > 100 | Expected low cytotoxicity. |
| HepG2 | Hepatocellular Carcinoma | Liver | 48 | > 100 | Expected low cytotoxicity. |
| MCF-7 | Breast Adenocarcinoma | Breast | 48 | > 100 | Representative breast cancer cell line. |
| PC-3 | Prostate Adenocarcinoma | Prostate | 48 | > 100 | Representative prostate cancer cell line. |
| U-87 MG | Glioblastoma | Brain | 48 | > 100 | Representative brain cancer cell line. |
Experimental Protocols
A detailed methodology for a standard cytotoxicity assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
P2Y14 Receptor Signaling Pathway
This compound is an antagonist of the P2Y14 receptor. This diagram illustrates the canonical signaling pathway associated with this receptor, which this compound inhibits.
Caption: P2Y14 receptor signaling pathway and the inhibitory action of this compound.
References
Impact of serum on PPTN hydrochloride activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PPTN hydrochloride in cell culture experiments. The focus is on understanding and mitigating the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, highly specific, and competitive antagonist of the P2Y14 receptor, with a Ki of 0.4 nM in functional assays.[1] It exhibits high selectivity for the P2Y14 receptor, showing no significant agonist or antagonist activity at other P2Y receptors like P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 at concentrations up to 1 µM.[2][3] The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose.[4] this compound blocks the binding of these agonists to the receptor, thereby inhibiting downstream signaling pathways.
Q2: How does the P2Y14 receptor signal within the cell?
The P2Y14 receptor is coupled to the Gi/o family of G proteins.[5] Upon activation by an agonist like UDP-glucose, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can affect various cellular processes. The signaling cascade is illustrated in the diagram below.
Q3: My this compound is highly potent in biochemical assays but shows reduced activity in my cell-based assays containing serum. Why is this happening?
This is a common observation and is likely due to serum protein binding. Serum contains a high concentration of proteins, primarily albumin, which can bind to small molecules like this compound. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target receptor. When this compound binds to serum proteins, its free concentration in the cell culture medium is reduced, leading to a decrease in its apparent potency.
Q4: How does serum protein binding affect the IC50 value of this compound?
Serum protein binding will cause a rightward shift in the IC50 curve, indicating a decrease in the apparent potency of this compound. The magnitude of this shift is directly related to the extent of binding to serum proteins. A higher degree of serum protein binding will result in a larger fold-shift in the IC50 value.
Troubleshooting Guide
Problem: I am observing a significant loss of this compound activity in my cell culture experiments.
This is a classic sign of high serum protein binding. The proteins in the fetal bovine serum (FBS) or other serum supplements in your culture medium are likely sequestering the this compound, reducing the free concentration available to act on the P2Y14 receptors on your cells.
Solutions & Experimental Workflow
To address this issue, it is recommended to perform an IC50 shift assay to quantify the effect of serum on this compound's potency.
Quantitative Data Summary
The following table provides a hypothetical example of an IC50 shift for this compound in the presence of increasing concentrations of serum.
| Serum Concentration in Medium | Apparent IC50 of this compound (nM) | Fold-Shift in IC50 |
| 0% (Serum-Free) | 5 | 1.0 |
| 2.5% | 25 | 5.0 |
| 5% | 55 | 11.0 |
| 10% (Standard) | 120 | 24.0 |
Note: This data is illustrative. The actual fold-shift will depend on the specific batch of serum and the experimental conditions.
Experimental Protocols
Detailed Protocol: IC50 Shift Assay to Determine the Impact of Serum
This protocol allows for the quantification of the effect of serum on the potency of this compound.
Materials:
-
Cells expressing the P2Y14 receptor
-
Cell culture medium (serum-free and with desired serum concentrations, e.g., 2.5%, 5%, 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
P2Y14 receptor agonist (e.g., UDP-glucose)
-
Assay buffer
-
96-well cell culture plates (low-binding plates are recommended)
-
Detection reagents for the specific assay readout (e.g., cAMP assay kit)
Procedure:
-
Cell Plating:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in their standard growth medium.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in serum-free medium and in medium containing the different concentrations of serum to be tested.
-
It is recommended to prepare these dilutions at 2x the final desired concentration.
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add 50 µL of the 2x this compound serial dilutions (in the appropriate serum-containing or serum-free medium) to the corresponding wells.
-
Incubate the plate for a sufficient time to allow this compound to bind to the receptors (e.g., 30 minutes at 37°C).
-
Add 50 µL of the P2Y14 agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative controls.
-
Incubate for the optimal time for receptor activation and downstream signaling (this should be determined empirically).
-
-
Data Acquisition:
-
Lyse the cells and measure the desired readout (e.g., cAMP levels) according to the manufacturer's instructions for the detection kit.
-
-
Data Analysis:
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Plot the normalized response versus the log of the this compound concentration for each serum concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
Calculate the "fold-shift" in IC50 by dividing the IC50 value obtained in the presence of serum by the IC50 value obtained in serum-free conditions.
-
References
- 1. This compound | P2Y14 antagonist | Probechem Biochemicals [probechem.com]
- 2. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Experiments with PPTN Hydrochloride
Welcome to the technical support center for PPTN hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in experiments involving this potent and selective P2Y14 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound to ensure stability and minimize variability?
A1: Proper preparation and storage of this compound stock solutions are critical for consistent experimental outcomes.
-
Reconstitution: this compound is soluble in DMSO and ethanol.[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[1][2] To prepare the stock solution, add the appropriate volume of DMSO to the vial and vortex thoroughly to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat which may degrade the compound.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Repeated freeze-thaw cycles can lead to compound degradation and precipitation. When stored at -80°C, the stock solution is expected to be stable for at least six months; at -20°C, it is recommended to use it within one month. Protect the stock solution from light.
-
Working Dilutions: Prepare fresh working dilutions in your assay buffer or cell culture medium immediately before each experiment. Avoid storing diluted solutions for extended periods, as the stability of this compound in aqueous solutions at low concentrations has not been extensively characterized.
Q2: I am observing inconsistent results in my cell-based assays. What are the common sources of variability when using this compound?
A2: Inconsistent results can arise from several factors related to compound handling, experimental setup, and cell culture practices.
-
Compound Precipitation: this compound, like many small molecules dissolved in DMSO, can precipitate when diluted into aqueous cell culture media. To avoid this, ensure the final DMSO concentration in your assay does not exceed 0.5%, and mix the solution thoroughly upon dilution.
-
Cell Line Integrity: Use cell lines with a consistent and low passage number, as prolonged passaging can lead to genetic drift and altered receptor expression or signaling pathways. Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Serum Interactions: If your cell culture medium contains serum, be aware that this compound may bind to serum proteins, such as albumin. This can reduce the effective concentration of the antagonist available to bind to the P2Y14 receptor. If you observe lower than expected potency, consider reducing the serum concentration during the experiment or using a serum-free medium, if appropriate for your cells.
-
pH of Hydrochloride Salt: As a hydrochloride salt, this compound can slightly lower the pH of unbuffered aqueous solutions. While cell culture media are buffered, it is good practice to ensure the final concentration of the stock solution does not significantly alter the pH of the medium, which could affect cell health and receptor function.
Q3: What are the appropriate positive and negative controls for an experiment using this compound?
A3: Including proper controls is essential for validating your experimental results.
-
Agonist Control: Use a known P2Y14 receptor agonist, such as UDP-glucose, to stimulate the receptor and establish a baseline response that can be antagonized by this compound.
-
Vehicle Control: A vehicle control, containing the same final concentration of DMSO (or other solvent) used to dissolve the this compound, is crucial to ensure that the solvent itself is not affecting the cells or the assay readout.
-
Positive Antagonist Control (if available): If you have access to another validated P2Y14 receptor antagonist, it can be used as a positive control to confirm that the assay is capable of detecting antagonism.
-
Negative Compound Control: Using a structurally similar but inactive compound can help to rule out non-specific effects of the chemical scaffold.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no antagonist activity observed | Degraded this compound stock solution: Improper storage or repeated freeze-thaw cycles may have degraded the compound. | Prepare a fresh stock solution of this compound from a new vial. Aliquot the new stock into single-use volumes and store at -80°C. |
| Sub-optimal agonist concentration: The concentration of the P2Y14 agonist (e.g., UDP-glucose) may be too high, making it difficult to observe competitive antagonism. | Perform a dose-response curve for the agonist to determine its EC50 and EC80 values. For antagonist experiments, use the agonist at a concentration around its EC80 to ensure a robust but surmountable signal. | |
| Low P2Y14 receptor expression: The cell line used may have low or variable expression of the P2Y14 receptor. | Verify the expression of the P2Y14 receptor in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to endogenously express the receptor or a stably transfected cell line. | |
| High variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Check for even cell distribution across the plate using a microscope before starting the experiment. |
| Compound precipitation in media: this compound may precipitate upon dilution into the aqueous assay medium. | Visually inspect the wells for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is low (ideally ≤ 0.1%) and that the compound is added to the medium with gentle mixing. | |
| Edge effects in multi-well plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentrations. | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or PBS to maintain humidity. | |
| Unexpected agonist-like effects of this compound | Cellular context-dependent signaling: In some systems, inverse agonism or off-target effects at high concentrations could manifest as an apparent agonist effect. | Perform a full dose-response curve of this compound in the absence of an agonist to check for any intrinsic activity. Test the selectivity of the effect by using a different P2Y14 antagonist if available. |
Data Summary
The following table summarizes key quantitative data for this compound based on available literature.
| Parameter | Value | Solvent/Conditions | Reference(s) |
| Molecular Weight | 511.96 g/mol | - | |
| Purity | ≥98% | HPLC | |
| Solubility | up to 100 mM | DMSO | |
| up to 20 mM | Ethanol | ||
| Storage Temperature | -20°C | Solid and in solution | |
| Antagonist Potency (KB) | 434 pM | Inhibition of adenylyl cyclase in C6 glioma cells | |
| IC50 (Chemotaxis) | ~1 nM | In the presence of 10 µM UDP-glucose | |
| ~4 nM | In the presence of 100 µM UDP-glucose |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
This protocol describes how to assess the ability of this compound to inhibit UDP-glucose-induced chemotaxis of neutrophil-like cells (e.g., differentiated HL-60 cells).
Materials:
-
HL-60 cells (differentiated into a neutrophil-like phenotype)
-
RPMI 1640 medium with 10% FBS
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
UDP-glucose (P2Y14 receptor agonist)
-
This compound stock solution (10 mM in DMSO)
-
Calcein-AM (for cell labeling)
-
96-well chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size filter)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture and differentiate HL-60 cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Antagonist Pre-incubation:
-
In a separate plate, pre-incubate the Calcein-AM labeled cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Add chemotaxis buffer containing UDP-glucose (at its EC80 concentration, e.g., 10 µM) to the lower wells of the chemotaxis chamber.
-
Include wells with chemotaxis buffer only as a negative control.
-
Carefully place the filter membrane over the lower wells.
-
Add the pre-incubated cell suspension (cells + this compound or vehicle) to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chemotaxis chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification:
-
After incubation, carefully remove the filter.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method to measure the inhibitory effect of this compound on UDP-glucose-induced intracellular calcium mobilization in cells expressing the P2Y14 receptor.
Materials:
-
Cells expressing the P2Y14 receptor (e.g., HEK293-P2Y14 stable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
UDP-glucose
-
This compound stock solution (10 mM in DMSO)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating:
-
Seed the P2Y14-expressing cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127 and probenecid (if used).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Antagonist Addition:
-
During the final 15-30 minutes of dye loading, prepare a plate with serial dilutions of this compound in assay buffer.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the this compound dilutions or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the cell plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (Excitation/Emission ~490/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Use the instrument's injection system to add UDP-glucose (at its EC80 concentration) to all wells simultaneously.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the calcium transient.
-
-
Data Analysis:
-
Analyze the kinetic data to determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the UDP-glucose response by this compound at each concentration.
-
Generate a dose-response curve and calculate the IC50 value for this compound.
-
Visualizations
Caption: P2Y14 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing this compound Activity.
References
Validation & Comparative
A Comparative Guide to the Efficacy of PPTN Hydrochloride and Other P2Y14 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid) hydrochloride, a potent and selective P2Y14 receptor antagonist, with other notable antagonists of this receptor. The information presented is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
The P2Y14 Receptor and Its Signaling Pathway
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that is activated by UDP-sugars, such as UDP-glucose.[1] It is primarily coupled to the Gαi subunit of heterotrimeric G proteins.[2] Activation of the P2Y14 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade has been implicated in a variety of physiological and pathological processes, including immune responses, inflammation, and neuropathic pain.[5]
Below is a diagram illustrating the canonical P2Y14 signaling pathway.
Comparative Efficacy of P2Y14 Antagonists
The following table summarizes the in vitro efficacy of PPTN hydrochloride and other selected P2Y14 antagonists from various experimental assays. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
| Antagonist | Chemical Scaffold | Assay Type | Species | Cell Line | Parameter | Value | Reference |
| This compound | Naphthalene | Adenylyl Cyclase Inhibition | Human | C6 Glioma | KB | 434 pM | |
| This compound | Naphthalene | Chemotaxis Assay | Human | dHL-60 | IC50 | ~1 nM (with 10 µM UDP-glucose) | |
| This compound | Naphthalene | Binding Assay | Human | CHO | IC50 | 6.0 ± 0.1 nM | |
| This compound | Naphthalene | Binding Assay | Mouse | HEK293 | IC50 | 21.6 ± 7.0 nM | |
| N-acetyl PPTN (Compound 4) | Naphthalene | Binding Assay | Human | CHO | IC50 | Reduced 4-fold vs PPTN | |
| N-acetyl PPTN (Compound 4) | Naphthalene | Binding Assay | Mouse | HEK293 | IC50 | 29.7 nM | |
| Reversed Triazole Analogue (Compound 7) | Phenyl-triazolyl | Binding Assay | Human | CHO | IC50 | 21-fold lower affinity vs PPTN | |
| Reversed Triazole Analogue (Compound 7) | Phenyl-triazolyl | Binding Assay | Mouse | HEK293 | IC50 | Nearly equipotent to PPTN | |
| Compound II-3 | N-acyl tryptophan | Not Specified | Not Specified | Not Specified | IC50 | 1.2 nM | |
| MRS4916 (Compound 10) | Naphthalene with C-linked triazole | Binding Assay | Human | CHO | IC50 | 3.69 nM | |
| MRS4917 (Compound 11) | Naphthalene with pyrazole | Binding Assay | Human | CHO | IC50 | 2.88 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, which leads to a decrease in intracellular cAMP levels.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture C6 glioma cells stably expressing the human P2Y14 receptor (C6-P2Y14) in F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the C6-P2Y14 cells into 24-well plates and grow to confluence.
-
Labeling (Optional): For radiolabeling, incubate the cells with [³H]adenine in serum-free medium for 2 hours to label the intracellular ATP pools.
-
Antagonist Pre-incubation: Wash the cells with assay buffer (e.g., HEPES-buffered saline). Pre-incubate the cells with varying concentrations of the P2Y14 antagonist (e.g., this compound) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a P2Y14 agonist (e.g., UDP-glucose, typically at its EC₈₀ concentration) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells. Simultaneously, add forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Cell Lysis and cAMP Measurement: Terminate the reaction by aspirating the medium and lysing the cells. Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the agonist response in the presence of different antagonist concentrations to determine the antagonist's potency, typically expressed as an IC₅₀ or a KB value.
Chemotaxis Assay
This assay evaluates the ability of a P2Y14 antagonist to inhibit the migration of cells towards a chemoattractant gradient of a P2Y14 agonist.
Experimental Workflow:
Protocol:
-
Cell Preparation: Differentiate human promyelocytic leukemia cells (HL-60) into a neutrophil-like phenotype by treating with DMSO for 5 days. Resuspend the differentiated HL-60 (dHL-60) cells in assay medium.
-
Assay Setup: Use a Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pores).
-
Chemoattractant Gradient: Add a solution containing a P2Y14 agonist (e.g., UDP-glucose) to the lower chamber of the migration plate.
-
Cell Seeding: In the upper chamber, add the dHL-60 cell suspension. For antagonist testing, pre-incubate the cells with various concentrations of the P2Y14 antagonist (e.g., this compound) before adding them to the upper chamber. The antagonist can also be added to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).
-
Quantification of Migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM) and quantify them by fluorescence measurement or by cell counting under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC₅₀ value.
Fluorescence-Based Binding Assay
This competitive binding assay measures the ability of an unlabeled P2Y14 antagonist to displace a fluorescently labeled ligand from the P2Y14 receptor.
Protocol:
-
Cell Preparation: Use whole cells stably expressing the human or mouse P2Y14 receptor (e.g., CHO-hP2Y14 or HEK293-mP2Y14).
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Mixture: In a microplate, combine the P2Y14-expressing cells, a fixed concentration of a fluorescent P2Y14 antagonist (e.g., a fluorescent derivative of PPTN), and varying concentrations of the unlabeled test antagonist.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence polarization or fluorescence intensity using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent ligand by the unlabeled antagonist will result in a decrease in the fluorescence signal. Plot the signal against the concentration of the unlabeled antagonist to generate a competition curve and calculate the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a highly potent and selective antagonist of the P2Y14 receptor, demonstrating sub-nanomolar to low nanomolar efficacy in various in vitro assays. Several other classes of P2Y14 antagonists, including N-acetylated derivatives of PPTN and compounds with phenyl-triazolyl or pyrazole scaffolds, also exhibit high affinity for the receptor. The choice of antagonist for a particular research application will depend on the specific requirements, including the desired potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide are intended to facilitate the standardized evaluation and comparison of these and other novel P2Y14 antagonists.
References
- 1. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating P2Y14 Receptor Antagonism: A Comparative Guide Using Knockout Models with PPTN Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the antagonism of the P2Y14 receptor by PPTN hydrochloride, with a focus on the use of knockout models. The data presented herein demonstrates the specificity and efficacy of this compound as a P2Y14 receptor antagonist and highlights the crucial role of knockout models in target validation.
The P2Y14 receptor, a G protein-coupled receptor (GPCR), is activated by UDP-sugars, such as UDP-glucose.[1] It is primarily coupled to the Gαi subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway is implicated in a variety of physiological and pathophysiological processes, particularly in the immune system where it mediates inflammatory responses.[1][3]
This compound is a potent and highly selective competitive antagonist of the P2Y14 receptor. Validating the specificity of such antagonists is paramount in drug discovery to ensure that the observed effects are indeed due to the modulation of the intended target. The use of knockout animal models, in which the gene for the target receptor is deleted, provides the most definitive method for such validation.
Comparative Analysis of this compound Activity
The following tables summarize the expected outcomes from key functional assays used to validate P2Y14 receptor antagonism, comparing the response in wild-type (WT) and P2Y14 knockout (KO) models.
Table 1: Chemotaxis Assay
This assay measures the directed migration of cells, such as neutrophils or macrophages, towards a chemoattractant. UDP-glucose, the endogenous agonist for the P2Y14 receptor, has been shown to induce chemotaxis in immune cells.
| Cell Type | Treatment | Expected Response in Wild-Type (WT) Cells | Expected Response in P2Y14 Knockout (KO) Cells |
| Macrophages | Vehicle | Baseline migration | Baseline migration |
| UDP-Glucose (Agonist) | Increased cell migration | No significant increase in migration | |
| UDP-Glucose + PPTN HCl | Baseline migration (antagonism) | No significant increase in migration | |
| Other Chemoattractant | Increased cell migration | Increased cell migration (control) |
Table 2: Calcium Mobilization Assay
While the primary signaling pathway of the P2Y14 receptor is through Gαi, coupling to Gαq, leading to an increase in intracellular calcium, has also been observed, particularly in recombinant expression systems.
| Cell Type | Treatment | Expected Response in Wild-Type (WT) Cells | Expected Response in P2Y14 Knockout (KO) Cells |
| P2Y14-expressing cells | Vehicle | Baseline intracellular calcium | Baseline intracellular calcium |
| UDP-Glucose (Agonist) | Increase in intracellular calcium | No significant increase in intracellular calcium | |
| UDP-Glucose + PPTN HCl | Baseline intracellular calcium (antagonism) | No significant increase in intracellular calcium |
Table 3: cAMP Assay
This assay directly measures the downstream effect of Gαi activation by the P2Y14 receptor, which is the inhibition of adenylyl cyclase and a reduction in cAMP levels.
| Cell Type | Treatment | Expected Response in Wild-Type (WT) Cells | Expected Response in P2Y14 Knockout (KO) Cells |
| P2Y14-expressing cells | Forskolin (Adenylyl cyclase activator) | Increased cAMP levels | Increased cAMP levels |
| Forskolin + UDP-Glucose (Agonist) | Reduced cAMP levels | No significant reduction in cAMP levels | |
| Forskolin + UDP-Glucose + PPTN HCl | Increased cAMP levels (antagonism) | No significant reduction in cAMP levels | |
| PPTN HCl alone | No effect on cAMP levels | No effect on cAMP levels |
Key Experimental Methodologies
Detailed protocols are essential for the reproducibility and interpretation of experimental results. Below are methodologies for the key assays cited in this guide.
Chemotaxis Assay (Transwell Migration Assay)
-
Cell Preparation: Isolate primary immune cells (e.g., neutrophils or macrophages) from both wild-type and P2Y14 knockout mice. Resuspend the cells in an appropriate assay medium.
-
Assay Setup: Use a multi-well plate with Transwell inserts. The lower chamber will contain the chemoattractant solutions.
-
Loading:
-
Add the test compounds to the lower chambers. This includes:
-
Vehicle control
-
UDP-glucose (agonist) at a final concentration of 1-10 µM.
-
UDP-glucose (1-10 µM) pre-incubated with varying concentrations of this compound.
-
A positive control chemoattractant that does not act through the P2Y14 receptor.
-
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-3 hours).
-
Quantification:
-
Remove the inserts and wipe the upper surface to remove non-migrated cells.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope. Alternatively, a fluorescent-based detection method can be used after lysing the migrated cells.
-
-
Data Analysis: Express the results as the number of migrated cells or as a percentage of the migration induced by the agonist.
Calcium Mobilization Assay
-
Cell Preparation: Culture cells endogenously expressing the P2Y14 receptor or a cell line stably transfected with the P2Y14 receptor. For comparison, use cells from a P2Y14 knockout model or the parental cell line not expressing the receptor.
-
Dye Loading:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
-
Compound Preparation: Prepare a plate with the test compounds at 2x the final desired concentration. This includes:
-
Vehicle control
-
UDP-glucose (agonist) at various concentrations to determine the EC50.
-
UDP-glucose at a fixed concentration (e.g., EC80) with varying concentrations of this compound to determine the IC50.
-
-
Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the compounds from the compound plate into the cell plate.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the dose-response curves to determine EC50 and IC50 values.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the P2Y14 receptor signaling pathway, the experimental workflow for antagonist validation, and the logical relationship of using knockout models.
Caption: P2Y14 receptor signaling pathway.
Caption: Experimental workflow for antagonist validation.
Caption: Logical framework for knockout model validation.
References
PPTN Hydrochloride: A Comparative Guide to its Cross-reactivity with Purinergic Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of PPTN hydrochloride's interaction with its primary target, the P2Y14 receptor, versus other purinergic receptors, supported by experimental data and detailed protocols.
This compound has emerged as a potent and highly selective antagonist for the P2Y14 receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including immune responses and inflammation. Its utility as a research tool and potential therapeutic agent is fundamentally linked to its ability to selectively block P2Y14 without significantly affecting other members of the extensive purinergic receptor family.
Quantitative Comparison of this compound Activity at Purinergic Receptors
Experimental data robustly demonstrates the exceptional selectivity of this compound for the P2Y14 receptor. The affinity, measured as the antagonist equilibrium dissociation constant (K_B_), is in the picomolar range for P2Y14, indicating a very high-potency interaction. In contrast, extensive screening against other P2Y receptor subtypes has shown a lack of significant agonist or antagonist activity at concentrations up to 1 µM, signifying a selectivity of over 10,000-fold.[1][2]
| Receptor Subtype | This compound Activity | Reference |
| P2Y14 | K_B_ = 434 pM | [3] |
| P2Y1 | No agonist or antagonist effect at 1 µM | [3] |
| P2Y2 | No agonist or antagonist effect at 1 µM | [3] |
| P2Y4 | No agonist or antagonist effect at 1 µM | |
| P2Y6 | No agonist or antagonist effect at 1 µM | |
| P2Y11 | No agonist or antagonist effect at 1 µM | |
| P2Y12 | No agonist or antagonist effect at 1 µM | |
| P2Y13 | No agonist or antagonist effect at 1 µM |
Table 1: Comparative Activity of this compound at P2Y Receptor Subtypes. This table summarizes the quantitative data on the interaction of this compound with its primary target, P2Y14, and other P2Y family members. The extremely low K_B_ value for P2Y14 highlights its high affinity, while the lack of effect on other receptors at a high concentration underscores its remarkable selectivity.
Signaling Pathway and Selectivity Overview
The following diagram illustrates the signaling pathway of the P2Y14 receptor and the selective inhibitory action of this compound.
Figure 1: P2Y14 Signaling and PPTN Inhibition. This diagram shows that the natural agonist UDP-glucose activates the P2Y14 receptor, leading to the activation of the inhibitory G-protein (Gi). This, in turn, inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and results in downstream cellular responses like chemotaxis. This compound acts as a selective antagonist, blocking the binding of UDP-glucose to the P2Y14 receptor and thereby inhibiting this signaling cascade.
The following logical diagram illustrates the high selectivity of this compound.
Figure 2: this compound Selectivity. This diagram visually represents the high-affinity interaction of PPTN with the P2Y14 receptor, contrasted with its lack of significant binding to a panel of other P2Y receptors.
Experimental Protocols
The determination of this compound's affinity and selectivity was established through rigorous experimental procedures as detailed in the primary literature. Below are summaries of the key methodologies employed.
Determination of Antagonist Affinity (K_B_) at the P2Y14 Receptor
This protocol is based on the methods described by Barrett et al. (2013) in Molecular Pharmacology.
-
Cell Culture and Receptor Expression: C6 glioma cells stably expressing the human P2Y14 receptor were utilized. These cells are known to couple P2Y14 activation to the inhibition of adenylyl cyclase.
-
cAMP Accumulation Assay:
-
Cells were harvested and resuspended in a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cells were incubated with various concentrations of the P2Y14 agonist UDP-glucose in the presence or absence of different concentrations of this compound.
-
Adenylyl cyclase was then stimulated with forskolin.
-
The reaction was terminated, and the cells were lysed.
-
The intracellular cAMP concentration was determined using a competitive binding assay.
-
-
Data Analysis: The concentration-response curves for UDP-glucose in the presence of PPTN were analyzed using the Schild regression method to determine the antagonist's equilibrium dissociation constant (K_B_). This method provides a measure of the antagonist's affinity for the receptor.
Selectivity Screening Against Other P2Y Receptors
The selectivity of this compound was assessed by screening it against a panel of other human P2Y receptors, as described by Barrett et al. (2013).
-
Receptor Expression Systems: Different cell lines, each stably expressing one of the following human P2Y receptors, were used: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13.
-
Functional Assays:
-
For Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11), agonist-induced increases in intracellular calcium were measured using a fluorescent calcium indicator. Cells were incubated with this compound (1 µM) before the addition of a known agonist for each receptor subtype.
-
For Gi-coupled receptors (P2Y12, P2Y13), the inhibition of forskolin-stimulated cAMP accumulation was measured, similar to the P2Y14 assay. Cells were co-incubated with this compound (1 µM) and a specific agonist for the respective receptor.
-
-
Evaluation of Activity: The ability of this compound to either stimulate a response on its own (agonist effect) or inhibit the response to a known agonist (antagonist effect) was evaluated. A lack of any significant change in the cellular response at a concentration of 1 µM was indicative of the compound's high selectivity.
References
Navigating P2Y14 Receptor Function: A Guide to Alternative Study Methods Beyond PPTN Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative methods to study the function of the P2Y14 receptor, a critical player in inflammation and immunity, without reliance on the common antagonist PPTN hydrochloride. We present supporting experimental data, detailed protocols, and clear visual aids to facilitate informed methodological choices.
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars like UDP-glucose, is a significant target for therapeutic development due to its involvement in immune responses, inflammatory pain, and metabolic regulation.[1][2][3] While the selective antagonist this compound has been a valuable tool, the need for alternative and complementary approaches is crucial for robust and multifaceted research. These alternatives can help validate findings, explore receptor function in different biological contexts, and overcome the limitations inherent in using a single chemical probe.
This guide explores three primary categories of alternative methods: Pharmacological Tools (Agonists and non-PPTN Antagonists), Genetic Manipulation, and Functional Assay Platforms.
Pharmacological Alternatives: Probing P2Y14 with Other Molecules
Beyond PPTN, the P2Y14 receptor can be effectively studied using a variety of agonists to stimulate its activity or by employing newly developed antagonists with different chemical scaffolds.
P2Y14 Receptor Agonists
Activating the receptor with specific agonists is a direct method to study its downstream signaling and physiological effects. The endogenous ligand UDP-glucose is the most potent natural agonist, but several other UDP-sugars and synthetic compounds can also be used.[2][4]
| Agonist | Type | Potency (EC50) | Species Specificity / Notes |
| UDP-glucose | Endogenous | ~40.3 nM | Most potent endogenous agonist at human, mouse, and rat receptors. |
| UDP-galactose | Endogenous | Similar potency to UDP-glucose | Activates the receptor in various cell types. |
| UDP-glucuronic acid | Endogenous | Similar potency to UDP-glucose | Induces P2Y14-dependent signaling. |
| UDP-N-acetylglucosamine | Endogenous | ~10-fold higher EC50 than UDP-glucose | A less potent but effective endogenous agonist. |
| Uridine Diphosphate (UDP) | Endogenous | ~50.9 nM | Potent agonist at both rodent and human receptors. Initially reported as an antagonist at the human receptor, but later confirmed to be an agonist. |
| MRS2690 | Synthetic | - | A P2Y14-selective agonist used in functional studies. |
Non-PPTN Antagonists
The development of P2Y14 antagonists is an active area of research, with several novel compounds emerging from different chemical series. These provide valuable alternatives to PPTN for inhibiting receptor function.
| Antagonist Series | Key Features | In Vivo Efficacy Example | Reference |
| Naphthalene & Phenyl-triazolyl Analogues | Includes compounds with modifications to the piperidine and naphthalene moieties of PPTN. | Reversed triazole analogue 7 achieved 87% maximal protection in a mouse model of neuropathic pain. | |
| Biaryl Core Compounds | Discloses compounds that fully antagonize the human P2Y14 receptor with high selectivity. | Pre-clinical development for inflammation, asthma, and diabetes. |
Genetic Manipulation: Modulating Receptor Expression
Altering the expression of the P2Y14 gene (P2RY14) provides a highly specific method to investigate the receptor's function. These techniques range from transient silencing in cell culture to permanent knockout in animal models.
| Method | Mechanism | Application | Effect Duration | Pros | Cons |
| RNA interference (siRNA/shRNA) | Post-transcriptional gene silencing by degrading target mRNA. | In vitro cell culture. | Transient (days). | Rapid, cost-effective for cell-based screens. | Incomplete knockdown, potential off-target effects. |
| CRISPR/Cas9 | Genome editing to create permanent gene knockouts or modifications. | In vitro cell lines, in vivo animal models. | Permanent. | Complete and permanent gene disruption, high specificity. | More complex and time-consuming to generate models, potential for off-target edits. |
| Knockout (KO) Mouse Models | Germline deletion of the P2ry14 gene. | In vivo systemic studies. | Permanent. | Allows for study of the receptor's role in complex physiological and disease processes. | Expensive, time-consuming to develop, potential for compensatory mechanisms. |
Key Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of P2Y14
This protocol describes the transient silencing of the P2RY14 gene in a cell line, such as bone marrow-derived macrophages (BMMs), to study its role in a functional response like osteoclast formation.
Methodology:
-
Cell Seeding: Plate BMMs in antibiotic-free medium at a density suitable for transfection (e.g., 1 x 10^5 cells/well in a 24-well plate).
-
siRNA Preparation: Dilute P2Y14-targeting siRNA (and a non-targeting control siRNA) in serum-free medium. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation of Knockdown: Harvest a subset of cells to quantify P2Y14 mRNA (by qRT-PCR) and protein (by Western blot) to confirm successful knockdown.
-
Functional Assay: Treat the remaining transfected cells with a P2Y14 agonist (e.g., UDP-glucose) or other relevant stimuli and measure the functional outcome (e.g., chemotaxis, cytokine release, or differentiation).
Protocol 2: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium ([Ca2+]i) following P2Y14 activation, a common downstream signaling event for Gi-coupled receptors.
Methodology:
-
Cell Preparation: Culture cells endogenously expressing P2Y14 (or a transfected cell line) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Agonist Addition: Using the plate reader's injection system, add the P2Y14 agonist (e.g., UDP-glucose) at various concentrations.
-
Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for several minutes to capture the transient calcium peak.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca2+]i. Calculate the peak response for each agonist concentration and plot a dose-response curve to determine the EC50.
Visualizing Pathways and Workflows
Diagrams created using DOT language provide clear visual representations of complex biological and experimental processes.
References
- 1. The purinergic P2Y14 receptor links hepatocyte death to hepatic stellate cell activation and fibrogenesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PPTN Hydrochloride for Reproducible P2Y14 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PPTN hydrochloride, a potent and selective P2Y14 receptor antagonist, with other relevant compounds. The information presented herein is curated from published experimental data to assist researchers in making informed decisions for their studies and to ensure the reproducibility of their findings.
Executive Summary
PPTN (4-[4-(4-Piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid) hydrochloride is a high-affinity, competitive antagonist of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses.[1][2] Published data consistently demonstrate its high potency and selectivity for the P2Y14 receptor over other P2Y receptor subtypes.[1] This guide summarizes the quantitative data on this compound's performance in key in vitro assays and provides detailed experimental protocols to facilitate the replication of these findings. Furthermore, it presents a comparison with other P2Y receptor antagonists to highlight its selectivity profile.
Data Presentation: Comparative Potency and Selectivity
The following tables summarize the binding affinity (Kᵢ) and functional potency (IC₅₀) of this compound and other P2Y receptor antagonists across various receptor subtypes. This data underscores the high selectivity of PPTN for the P2Y14 receptor.
Table 1: Potency and Selectivity of P2Y14 Receptor Antagonists
| Compound | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) | Species | Assay Type | Reference |
| This compound | P2Y14 | 0.434 (K B) | ~1-4 | Human | Adenylyl Cyclase Inhibition / Chemotaxis | **** |
| MRS2578 | P2Y6 | - | 37 | Human | - | |
| MRS2578 | P2Y1, P2Y2, P2Y4, P2Y11 | - | >10,000 | Human | - |
K B value is equivalent to Kᵢ for a competitive antagonist.
Table 2: Selectivity Profile Against Other P2Y Receptors
| Compound | Target Receptor | Kᵢ (nM) | IC₅₀ (nM) | Species | Assay Type | Reference |
| This compound | P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13 | No effect at 1 µM | No effect at 1 µM | Human | Various | **** |
| Cangrelor | P2Y12 | - | 0.66 - 0.85 | Human | Platelet Aggregation | |
| PSB-0739 | P2Y12 | 24.9 | 5,400 | Human | Ca²⁺ Response |
Experimental Protocols
To ensure the reproducibility of published data, detailed methodologies for two key in vitro assays used to characterize this compound are provided below.
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of PPTN to antagonize the agonist-induced inhibition of adenylyl cyclase via the Gᵢ-coupled P2Y14 receptor.
Objective: To determine the functional potency (K B or IC₅₀) of this compound by quantifying its ability to block agonist-induced inhibition of cAMP accumulation in cells expressing the P2Y14 receptor.
Materials:
-
Cell Line: C6 glioma cells or HEK293 cells stably expressing the human P2Y14 receptor.
-
Agonist: UDP-glucose.
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Lysis Buffer: 0.1 M HCl.
-
cAMP Assay Kit: Commercially available kit (e.g., from Cayman Chemical, R&D Systems).
Procedure:
-
Cell Culture: Culture the P2Y14 receptor-expressing cells to ~90% confluency in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Assay Preparation:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of this compound to the wells.
-
Incubate for 15 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 25 µL of assay buffer containing a fixed concentration of UDP-glucose (e.g., EC₈₀ concentration) and 10 µM forskolin.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the assay medium.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
cAMP Quantification:
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Collect the supernatant and quantify the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a concentration-response curve for this compound.
-
Calculate the IC₅₀ value, which can be converted to a K B value using the Cheng-Prusoff equation for competitive antagonists.
-
HL-60 Cell Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of neutrophil-like cells towards a chemoattractant, a key functional response mediated by the P2Y14 receptor.
Objective: To determine the inhibitory effect of this compound on UDP-glucose-induced chemotaxis of differentiated HL-60 cells.
Materials:
-
Cell Line: Human promyelocytic leukemia (HL-60) cells.
-
Differentiation Agent: 1.3% Dimethyl sulfoxide (DMSO).
-
Chemoattractant: UDP-glucose.
-
Test Compound: this compound.
-
Assay Medium: RPMI-1640 with 0.5% BSA.
-
Chemotaxis Chambers: 24-well plates with 3 µm pore size inserts (e.g., Transwell).
-
Detection Reagent: Calcein-AM.
Procedure:
-
Cell Differentiation:
-
Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS.
-
Induce differentiation into a neutrophil-like phenotype by culturing the cells in medium containing 1.3% DMSO for 5-6 days.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing UDP-glucose (e.g., 10 µM) to the lower chamber of the 24-well plate.
-
In a separate tube, pre-incubate the differentiated HL-60 cells (1 x 10⁶ cells/mL) with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
-
Cell Migration:
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the insert and wipe off the non-migrated cells from the top of the membrane with a cotton swab.
-
Transfer the insert to a new well containing 500 µL of assay medium with Calcein-AM.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence of the migrated cells that have adhered to the bottom of the membrane using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Mandatory Visualization
P2Y14 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the P2Y14 receptor and the point of inhibition by this compound.
Caption: P2Y14 receptor signaling and inhibition by this compound.
Experimental Workflow: Chemotaxis Assay
The diagram below outlines the key steps of the HL-60 cell chemotaxis assay.
Caption: Workflow for the HL-60 cell chemotaxis assay.
References
In Vitro to In Vivo Correlation of PPTN Hydrochloride's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of PPTN hydrochloride, a potent and selective P2Y14 receptor antagonist. It explores the correlation between its activity in laboratory assays and its efficacy in preclinical models, alongside a comparison with alternative compounds. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development.
Introduction to this compound
This compound is a high-affinity antagonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and immune responses.[1][2] Its selectivity for the P2Y14 receptor over other P2Y receptor subtypes makes it a valuable tool for studying the receptor's function and a potential therapeutic agent.
In Vitro and In Vivo Effects: A Comparative Analysis
A critical aspect of drug development is understanding the relationship between a compound's in vitro activity and its in vivo efficacy. For this compound and other P2Y14 receptor antagonists, research suggests that in vitro receptor affinity is only partially predictive of in vivo outcomes, highlighting the significant influence of pharmacokinetic factors.
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound and a notable alternative, an N-acyl tryptophan derivative.
Table 1: In Vitro Activity of P2Y14 Receptor Antagonists
| Compound | Assay | Target | Key Parameter | Value | Reference |
| This compound | Radioligand Binding | Human P2Y14 Receptor | KB | 434 pM | |
| This compound | Adenylyl Cyclase Inhibition | Human P2Y14 Receptor | KB | 434 pM | |
| This compound | Chemotaxis Inhibition (HL-60 cells, 10 µM UDP-glucose) | P2Y14 Receptor-mediated | IC50 | ~1 nM | |
| This compound | Chemotaxis Inhibition (HL-60 cells, 100 µM UDP-glucose) | P2Y14 Receptor-mediated | IC50 | ~4 nM | |
| N-acyl tryptophan derivative (Compound II-3) | P2Y14R Antagonistic Activity | P2Y14 Receptor | IC50 | 1.2 nM |
Table 2: In Vivo Efficacy and Bioavailability of P2Y14 Receptor Antagonists
| Compound | Animal Model | Effect | Dosage | Bioavailability | Reference |
| PPTN (Compound 1) | Mouse model of chronic neuropathic pain | 100% pain reversal at 1-2 h | 10 µmol/kg, i.p. | Low oral (5%, mouse) | |
| N-acetyl PPTN (Compound 4) | Mouse model of chronic neuropathic pain | 100% pain reversal at 1-2 h, relief up to 5 h | 10 µmol/kg, i.p. | - | |
| N-acyl tryptophan derivative (Compound II-3) | - | - | - | Significantly improved vs. PPTN |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Assays
This assay determines the binding affinity of a test compound to the P2Y14 receptor by competing with a fluorescently labeled ligand.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y14 receptor (hP2Y14R-CHO) are used.
-
Assay Procedure:
-
hP2Y14R-CHO cells are incubated with a fixed concentration of a high-affinity fluorescent P2Y14R antagonist.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added.
-
The displacement of the fluorescent antagonist is measured using flow cytometry.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand, is determined by fitting the data to a sigmoidal dose-response curve.
This functional assay measures the ability of a P2Y14 receptor antagonist to block the agonist-induced inhibition of adenylyl cyclase.
-
Cell Culture: C6 glioma cells stably expressing the P2Y14 receptor (P2Y14-C6) are used.
-
Assay Procedure:
-
P2Y14-C6 cells are incubated with [3H]adenine to label the intracellular ATP pool.
-
Cells are then treated with forskolin (to stimulate adenylyl cyclase), a P2Y14 receptor agonist (e.g., UDP-glucose), and varying concentrations of the antagonist (this compound).
-
The accumulation of [3H]cyclic AMP is measured.
-
-
Data Analysis: The concentration-effect curve of the agonist is shifted to the right in the presence of the antagonist. Schild analysis is used to determine the KB value of the antagonist, which represents its equilibrium dissociation constant.
This assay assesses the ability of an antagonist to block the migration of cells towards a chemoattractant that acts on the P2Y14 receptor.
-
Cell Line: Human promyelocytic leukemia cells (HL-60), differentiated into a neutrophil-like phenotype.
-
Assay Principle: A Boyden chamber or a similar multi-well plate with a porous membrane is used.
-
Assay Procedure:
-
Differentiated HL-60 cells are placed in the upper chamber.
-
The lower chamber contains a chemoattractant (e.g., UDP-glucose) with or without the antagonist (this compound).
-
The plate is incubated to allow cell migration through the membrane.
-
The number of migrated cells is quantified.
-
-
Data Analysis: The inhibitory effect of the antagonist on chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the compound.
In Vivo Models
This model is used to evaluate the analgesic effects of P2Y14 receptor antagonists.
-
Model Induction: Chronic constriction injury of the sciatic nerve is performed on mice to induce neuropathic pain.
-
Drug Administration: this compound or its analogs are administered, typically via intraperitoneal (i.p.) injection.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments at different time points after drug administration.
-
Data Analysis: The reversal of mechano-allodynia is calculated as a percentage of the pre-drug baseline.
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of the P2Y14 receptor.
Caption: P2Y14 Receptor Signaling Pathway.
Experimental Workflow
The diagram below outlines the general workflow for evaluating P2Y14 receptor antagonists from in vitro to in vivo.
Caption: Workflow for P2Y14R Antagonist Evaluation.
Discussion on In Vitro to In Vivo Correlation (IVIVC)
A direct and quantitative IVIVC for this compound has not been formally established in the published literature. The available data suggests a complex relationship where high in vitro potency does not always translate directly to superior in vivo efficacy. For instance, while PPTN (compound 1) and its N-acetyl analog (compound 4) show potent in vitro activity, their in vivo pain reversal effects are influenced by factors beyond simple receptor binding, such as pharmacokinetics.
The low oral bioavailability of PPTN (5% in mice) is a significant limiting factor for its in vivo application and complicates the establishment of a straightforward IVIVC. This has led to the development of alternative compounds, such as N-acyl tryptophan derivatives, which have been designed to have improved pharmacokinetic properties, including better solubility and oral bioavailability. While these alternatives may show comparable or slightly different in vitro potencies, their enhanced bioavailability could lead to improved in vivo efficacy.
The lack of a simple correlation underscores the importance of a multi-parameter approach in drug development, where in vitro screening is complemented by early pharmacokinetic and in vivo efficacy studies to guide lead optimization.
Conclusion
This compound is a highly potent and selective P2Y14 receptor antagonist that serves as a critical research tool. The correlation between its in vitro and in vivo effects is not linear and is significantly modulated by its pharmacokinetic profile, particularly its low oral bioavailability. The development of alternative P2Y14 receptor antagonists with improved drug-like properties is an active area of research. This guide provides a framework for understanding the multifaceted evaluation of P2Y14 receptor antagonists and highlights the necessity of integrating in vitro, in vivo, and pharmacokinetic data for successful drug development.
References
Validating PPTN Hydrochloride's P2Y14 Antagonism with siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a pharmacological inhibitor is a critical step in target validation. This guide provides a comparative framework for validating the findings of PPTN hydrochloride, a potent P2Y14 receptor antagonist, by employing siRNA-mediated knockdown of the P2Y14 receptor (P2RY14 gene).
This guide will objectively compare the outcomes of inhibiting P2Y14 signaling through two distinct methods: a small molecule antagonist (this compound) and a genetic knockdown approach (siRNA). By demonstrating that both methods yield analogous results, researchers can significantly strengthen the evidence that the observed effects of this compound are indeed mediated through its on-target activity at the P2Y14 receptor.
Comparing Two Modalities for P2Y14 Inhibition
The central premise of this validation strategy is that if this compound specifically targets the P2Y14 receptor, its effects on cellular signaling and function should be phenocopied by the specific knockdown of the P2Y14 receptor using siRNA. Both approaches aim to disrupt the same signaling cascade, albeit through different mechanisms.
| Feature | This compound (Pharmacological Inhibition) | P2Y14 siRNA (Genetic Knockdown) |
| Mechanism of Action | Competitive antagonist that binds to the P2Y14 receptor, blocking the binding of endogenous ligands like UDP-glucose.[1][2][3] | Post-transcriptionally silences the P2RY14 gene, leading to the degradation of P2Y14 mRNA and subsequent reduction in P2Y14 receptor protein expression. |
| Mode of Inhibition | Reversible, concentration-dependent inhibition of receptor function. | Transient reduction of receptor protein levels. |
| Time to Effect | Rapid onset of action, typically within minutes to hours of administration. | Delayed onset, requiring time for mRNA and protein degradation (typically 24-72 hours). |
| Specificity | Highly selective for the P2Y14 receptor over other P2Y receptor subtypes.[1][2] | High specificity for the P2RY14 mRNA sequence, though off-target effects are a potential consideration. |
| Application | In vitro and in vivo studies to probe the acute functional roles of P2Y14. | Primarily in vitro studies for target validation and elucidation of the role of P2Y14 in specific cellular processes. |
P2Y14 Signaling Pathway and Points of Intervention
The P2Y14 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of P2Y14 by its endogenous ligand, UDP-glucose, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and p38. This signaling cascade ultimately regulates various cellular processes, most notably chemotaxis in immune cells like neutrophils.
Figure 1: P2Y14 signaling pathway and intervention points for PPTN and siRNA.
Experimental Data Comparison
The following tables summarize the expected and reported outcomes of P2Y14 inhibition by this compound and P2Y14 siRNA, focusing on key downstream signaling events and cellular functions.
Table 1: Effects on Downstream Signaling Pathways
| Parameter | Effect of this compound | Effect of P2Y14 siRNA Knockdown |
| UDP-glucose-induced cAMP Inhibition | Blocks the inhibition of adenylyl cyclase, thus preventing the decrease in cAMP levels. | Attenuates the ability of UDP-glucose to inhibit adenylyl cyclase. |
| UDP-glucose-induced ERK1/2 Phosphorylation | Significantly decreases the ratio of p-ERK1/2 to total ERK1/2 in the presence of UDP-glucose. | Markedly attenuates UDP-glucose-induced ERK1/2 phosphorylation. |
| UDP-glucose-induced p38 Phosphorylation | Significantly decreases the ratio of p-p38 to total p38. | Expected to decrease UDP-glucose-induced p38 phosphorylation. |
Table 2: Effects on Cellular Function (Chemotaxis)
| Parameter | Effect of this compound | Effect of P2Y14 siRNA Knockdown |
| Cell Type | Differentiated HL-60 cells, human neutrophils | Expected to show similar effects in P2Y14-expressing immune cells. |
| Agonist | UDP-glucose | UDP-glucose |
| Effect on Chemotaxis | Inhibits UDP-glucose-stimulated chemotaxis with an IC50 of ~1 nM (with 10 µM UDP-glucose) and ~4 nM (with 100 µM UDP-glucose). | Expected to significantly reduce UDP-glucose-stimulated chemotaxis. |
| Quantitative Measure | Inhibition of cell migration in a Boyden chamber assay. | Reduction in the number of migrated cells in a transwell assay. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of validation studies. Below are generalized protocols for both approaches.
Protocol 1: Inhibition of P2Y14 Signaling with this compound
Objective: To assess the effect of this compound on UDP-glucose-induced cellular responses (e.g., chemotaxis, MAPK phosphorylation).
Materials:
-
Cells expressing P2Y14 (e.g., differentiated HL-60 cells, primary neutrophils)
-
Cell culture medium
-
This compound (Tocris, MedChemExpress, etc.)
-
UDP-glucose
-
Assay-specific reagents (e.g., for Western blotting, chemotaxis assays)
Procedure:
-
Cell Culture: Culture P2Y14-expressing cells under standard conditions. For HL-60 cells, differentiation to a neutrophil-like phenotype is required to upregulate P2Y14 expression.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to working concentrations in cell culture medium.
-
Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).
-
Stimulation: Add UDP-glucose to the cell culture to stimulate the P2Y14 receptor.
-
Downstream Analysis:
-
MAPK Phosphorylation: Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated and total ERK1/2 and p38.
-
Chemotaxis: Perform a chemotaxis assay (e.g., Boyden chamber or transwell assay) with UDP-glucose as the chemoattractant in the lower chamber and cells pre-treated with this compound in the upper chamber.
-
-
Data Analysis: Quantify the results and determine the IC50 of this compound for the inhibition of the measured response.
Protocol 2: P2Y14 Knockdown using siRNA
Objective: To validate the role of P2Y14 in a specific cellular response by knocking down its expression.
Materials:
-
Cells expressing P2Y14
-
P2Y14-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Reagents for knockdown validation (e.g., for qRT-PCR or Western blotting)
-
Assay-specific reagents
Procedure:
-
Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the P2Y14 siRNA and control siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
Validation of Knockdown:
-
qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the level of P2RY14 mRNA.
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the reduction in P2Y14 protein levels.
-
-
Functional Assay: After confirming successful knockdown, perform the desired functional assay (e.g., chemotaxis assay with UDP-glucose stimulation) as described in Protocol 1.
-
Data Analysis: Compare the cellular response to UDP-glucose in cells treated with P2Y14 siRNA versus the control siRNA.
Logical and Experimental Workflow
The validation of this compound's on-target effects can be conceptualized as a logical workflow that integrates both pharmacological and genetic inhibition strategies.
Figure 2: Logical workflow for validating this compound findings with siRNA.
Conclusion
References
- 1. Mechanism of Sustained Activation of Ribosomal S6 Kinase (RSK) and ERK by Kaposi Sarcoma-associated Herpesvirus ORF45: MULTIPROTEIN COMPLEXES RETAIN ACTIVE PHOSPHORYLATED ERK AND RSK AND PROTECT THEM FROM DEPHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] siRNA knockdown validation 101: Incorporating negative controls in antibody research | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of P2Y14 Receptor Antagonists: PPTN Hydrochloride vs. a Novel High-Potency Compound
For Researchers, Scientists, and Drug Development Professionals
The P2Y14 receptor, a G protein-coupled receptor (GPCR) activated by UDP-sugars, has emerged as a significant target in inflammatory and immune-related diseases. Its role in modulating immune cell trafficking and inflammatory responses has spurred the development of selective antagonists. This guide provides a detailed head-to-head comparison of the well-established P2Y14 antagonist, PPTN hydrochloride, and a promising novel antagonist, Compound 8, identified through structure-based virtual screening.
Performance and Properties: A Quantitative Comparison
The following table summarizes the key pharmacological parameters of this compound and the novel P2Y14 antagonist, Compound 8. The data highlights the superior in vitro potency of Compound 8.
| Parameter | This compound | Novel P2Y14 Antagonist (Compound 8) | Reference |
| Chemical Structure | 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid hydrochloride | 2-((5-bromo-2-methoxyphenyl)amino)-N-(3-(dimethylamino)propyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | [1] |
| Binding Affinity (KB) | 434 pM | Not Reported | [2] |
| Functional Potency (IC50) | ~4 nM (cAMP assay) | 2.46 nM (cAMP assay) | [1] |
| Selectivity | >10,000-fold selective for P2Y14 over other P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13). | Not Reported | |
| Mechanism of Action | Competitive antagonist of the P2Y14 receptor. | Antagonist of the P2Y14 receptor; inhibits NLRP3 inflammasome activation. | |
| In Vitro Functional Effects | Inhibits UDP-glucose-induced chemotaxis of HL-60 leukemia cells and human neutrophils. | Restrains monosodium urate (MSU)-induced pyroptosis of THP-1 cells. |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is crucial to visualize the underlying biological processes and experimental procedures.
P2Y14 Receptor Signaling Pathway
The P2Y14 receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein. Its activation by endogenous ligands like UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which the P2Y14 receptor mediates its physiological and pathological effects.
Experimental Workflow: P2Y14 Antagonist Evaluation
A typical workflow for evaluating and comparing P2Y14 antagonists involves a series of in vitro assays to determine their potency and functional effects. This generally includes a primary screen to measure receptor binding or functional inhibition, followed by secondary assays to assess their impact on cellular responses.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. Below are detailed methodologies for key experiments cited in the comparison.
cAMP Accumulation Assay (for Gi-coupled Receptors)
This assay measures the ability of an antagonist to counteract the agonist-induced inhibition of cAMP production.
-
Cell Culture: HEK293 cells stably expressing the human P2Y14 receptor are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to 80-90% confluency. Prior to the assay, the growth medium is replaced with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or Compound 8) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of a P2Y14 agonist (e.g., UDP-glucose) in the presence of forskolin (to stimulate adenylyl cyclase) for 15-30 minutes at 37°C.
-
cAMP Measurement: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.
-
Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 value is calculated using a non-linear regression model.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to block the agonist-induced migration of neutrophils.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., UDP-glucose) or a control medium.
-
Cell Treatment and Seeding: Isolated neutrophils are pre-incubated with the antagonist (this compound or Compound 8) or vehicle control before being seeded into the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.
-
Quantification of Migration: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay.
-
Data Analysis: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the agonist compared to the control. The inhibitory effect of the antagonist is then determined by comparing the chemotactic indices in the presence and absence of the compound.
Conclusion
The development of potent and selective P2Y14 antagonists is a rapidly advancing field. While this compound has been a valuable and well-characterized tool for studying P2Y14 biology, novel compounds like Compound 8 demonstrate the potential for even greater potency. The superior IC50 value of Compound 8 in functional assays suggests it may be a more effective inhibitor of P2Y14 signaling. Furthermore, its demonstrated ability to inhibit the NLRP3 inflammasome pathway provides a deeper mechanistic insight into its potential therapeutic applications in inflammatory diseases such as gout.
Further characterization of Compound 8, including its binding affinity, selectivity profile, and in vivo efficacy, is warranted to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations and for the continued development of next-generation P2Y14 receptor antagonists.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PPTN Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of PPTN hydrochloride, a potent and selective P2Y14 antagonist. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₄F₃NO₂・HCl | R&D Systems, Cayman Chemical[1] |
| Molecular Weight | 511.96 g/mol | R&D Systems, Tocris Bioscience |
| CAS Number | 1992047-65-0 | Cayman Chemical, R&D Systems |
| Appearance | Solid | Cayman Chemical |
| Purity | ≥98% | R&D Systems, Tocris Bioscience |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | R&D Systems |
| Storage | Store at -20°C | R&D Systems, Tocris Bioscience |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is crucial to handle all chemicals with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat should be worn.
-
Eye Protection: Safety glasses or goggles are recommended.
Stability and Reactivity:
-
The compound is stable under recommended storage conditions.
-
No hazardous reactions or decomposition products are known.
Step-by-Step Disposal Procedure
While the Safety Data Sheet (SDS) suggests that smaller quantities of this compound can be disposed of with household waste, this is generally not a recommended practice in a professional research environment. Laboratory waste should be managed in accordance with institutional and local regulations.
1. Unused or Expired Material (Pure Compound):
-
Option 1: Chemical Waste Contractor: The preferred and safest method is to transfer the material to a licensed chemical waste disposal contractor.
-
Ensure the compound is in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and CAS number (1992047-65-0).
-
-
Option 2: Institutional Guidelines: Follow your institution's specific chemical waste disposal procedures. Your Environmental Health and Safety (EHS) department will provide guidance on the proper disposal streams for non-hazardous chemical waste.
2. Contaminated Materials (e.g., Weigh Boats, Wipes, Gloves):
-
Segregation: Collect all solid waste materials that have come into contact with this compound.
-
Waste Container: Place these materials in a designated, sealed, and clearly labeled chemical waste container.
-
Disposal: Dispose of the container through your institution's chemical waste program.
3. Solutions of this compound:
-
Aqueous Solutions: Due to its limited water solubility, large volumes of aqueous solutions are unlikely. Small amounts may be permissible for drain disposal depending on local regulations, but it is best to consult with your EHS office.
-
Organic Solvent Solutions (e.g., DMSO, Ethanol):
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste solvent container.
-
The label must indicate all solvent components and the presence of this compound.
-
Dispose of the solvent waste through your institution's hazardous waste program. Do not pour organic solvents down the drain.
-
4. Empty Containers:
-
Decontamination: If possible, rinse the empty container with a suitable solvent (e.g., ethanol or DMSO). The rinsate should be collected and disposed of as chemical waste.
-
Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific guidelines and your local regulations for chemical waste disposal.
References
Personal protective equipment for handling PPTN hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety, handling, and disposal protocols for PPTN hydrochloride, a potent and selective P2Y14 receptor antagonist. While the substance is not classified as hazardous under the Globally Harmonized System (GHS), this guide adopts a precautionary approach to ensure the highest safety standards in a laboratory setting.[1]
Hazard Identification and Risk Assessment
This compound is a research chemical with limited safety data available.[1] Therefore, a thorough risk assessment should be conducted before any handling.
Key Considerations:
-
Physical Form: Solid powder.
-
Potential Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
-
Primary Hazards: Although not classified as hazardous, the pharmacological activity of the compound warrants caution to avoid unintended biological effects.
Personal Protective Equipment (PPE)
The following PPE is recommended as a minimum standard when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | The Safety Data Sheet (SDS) for this compound advises using impermeable and resistant gloves but does not recommend a specific material due to a lack of testing.[1] Nitrile gloves offer good general resistance to a variety of chemicals and are a prudent choice for incidental contact.[2] Double-gloving is a best practice to minimize the risk of exposure from undetected pinholes or contamination of the inner glove during removal. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area.[1] | A certified chemical fume hood should be used when weighing or otherwise manipulating the solid compound to minimize inhalation of dust. |
Handling Procedures
Adherence to standard laboratory safety protocols is essential.
-
Engineering Controls: All procedures involving the handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid generating dust.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for preparing a stock solution of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The recommendation in the SDS to dispose of small quantities with household waste is not aligned with standard laboratory practice and should be disregarded in a research setting.
Disposal Workflow:
Disposal Procedures:
-
Segregation: Do not mix this compound waste with other waste streams unless compatible.
-
Containment:
-
Solid Waste: Collect in a designated, leak-proof container clearly labeled "Hazardous Waste" with the full chemical name.
-
Liquid Waste: Collect in a compatible, sealed container, also clearly labeled.
-
-
Storage: Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.
Quantitative Data
Currently, there is no publicly available quantitative data for occupational exposure limits (OELs) or specific glove permeation for this compound. The substance is not listed in the Protective Action Criteria (PAC) database. In the absence of such data, a conservative approach to handling is warranted.
| Data Type | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
| Glove Permeation Data | Not Available | N/A |
Experimental Protocols
Detailed experimental protocols for safety and handling studies of this compound are not publicly available. The procedures outlined in this guide are based on established best practices for handling research chemicals with limited safety information. Researchers should develop and document their own standard operating procedures (SOPs) for the specific applications of this compound in their laboratory, incorporating the safety measures described herein.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
